molecular formula C22H22F2N6 B15544333 MU1742

MU1742

Numéro de catalogue: B15544333
Poids moléculaire: 408.4 g/mol
Clé InChI: SWOIFXHMBKFCRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

CHEMBL5303449 is a Unknown drug.

Propriétés

Formule moléculaire

C22H22F2N6

Poids moléculaire

408.4 g/mol

Nom IUPAC

4-[3-[(4-fluoro-1-methylpiperidin-4-yl)methyl]-5-(5-fluoro-2-pyridinyl)imidazol-4-yl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C22H22F2N6/c1-29-10-6-22(24,7-11-29)13-30-14-28-19(18-3-2-15(23)12-27-18)20(30)16-4-8-25-21-17(16)5-9-26-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,25,26)

Clé InChI

SWOIFXHMBKFCRM-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

MU1742: A Potent and Selective Inhibitor of Casein Kinase 1δ/ε - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon) are serine/threonine kinases implicated in a multitude of cellular processes, including Wnt signaling, circadian rhythm, and cell proliferation.[1][2][3] Their dysregulation has been linked to various pathologies, including cancer and neurodegenerative disorders.[2] MU1742 has emerged as a potent and selective chemical probe for investigating the biological functions of CK1δ and CK1ε.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high potency against Casein Kinase 1 isoforms δ (CK1δ) and ε (CK1ε), and also exhibits significant activity against CK1α.[4][5] Developed as a chemical probe by the Structural Genomics Consortium (SGC) in collaboration with academic partners, this compound possesses excellent kinome-wide selectivity and is orally bioavailable, making it a valuable tool for both in vitro and in vivo studies.[1] A structurally related but inactive compound, MU2027, is available as a negative control for experiments.[1][2]

Quantitative Pharmacological Data

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its negative control, MU2027.

Table 1: In Vitro Inhibitory Potency of this compound

TargetIC50 (nM)Assay Conditions
CK1δ6ATP concentration: 10 µM.[1]
CK1α7ATP concentration: 10 µM.[4]
CK1ε28ATP concentration: 10 µM.[4]
p38α>1000A common off-target of CK1 inhibitors.[1]

Table 2: Cellular Target Engagement of this compound (NanoBRET™ Assay)

TargetEC50 (nM)Cell Line
CK1δ47HEK293.[3]
CK1ε220HEK293.[3]
CK1α13500HEK293.[3]

Table 3: In Vitro Potency of Negative Control MU2027

TargetIC50 (nM)Assay Conditions
CK1δ>10000ATP concentration: 10 µM.[1]
CK1α>10000ATP concentration: 10 µM.[1]
CK1ε>10000ATP concentration: 10 µM.[1]
p38α>10000ATP concentration: 10 µM.[1]

Mechanism of Action

Direct Kinase Inhibition and Binding Mode

This compound exerts its effect through direct inhibition of the kinase activity of CK1δ and CK1ε. While a co-crystal structure of this compound with CK1δ/ε is not yet available, analysis of structurally similar compounds co-crystallized with CK1δ (PDB: 7QRA) suggests a conserved binding mode.[1] This binding is characterized by a hinge interaction with the pyrrolopyridine moiety of the inhibitor, interaction of the (hetero)aryl moiety with the back pocket of the ATP-binding site, and an interaction with a water molecule.[1]

Modulation of Wnt Signaling Pathway

CK1δ and CK1ε are key positive regulators of the Wnt signaling pathway. They phosphorylate Dishevelled (DVL) proteins, a crucial step in the transduction of the Wnt signal.[1][6] this compound has been shown to inhibit the CK1δ/ε-dependent phosphorylation of DVL3 in cells and in mouse lung tissue in vivo.[1][4] This inhibition leads to a dampening of the Wnt signaling cascade.

G cluster_Wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL Beta_Catenin_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) DVL->Beta_Catenin_Complex inhibition CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->DVL phosphorylation This compound This compound This compound->CK1_delta_epsilon inhibition Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activation Wnt_Target_Genes Wnt Target Gene Transcription TCF_LEF->Wnt_Target_Genes

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Induction of Autophagy

Recent studies have revealed a role for CK1δ/ε in the regulation of autophagy. Inhibition of CK1δ/ε, either by this compound or through shRNA-mediated knockdown, has been shown to induce autophagy.[7] This effect is mediated by an increase in the expression of Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of the autophagic process.[7] This induction of autophagy can suppress the proliferation and viability of cancer cells.[7]

G cluster_Autophagy Autophagy Induction Pathway CK1_delta_epsilon CK1δ / CK1ε ULK1 ULK1 Expression CK1_delta_epsilon->ULK1 inhibition (indirect) This compound This compound This compound->CK1_delta_epsilon inhibition Autophagy Autophagy ULK1->Autophagy activation Cell_Proliferation Cancer Cell Proliferation & Viability Autophagy->Cell_Proliferation suppression

Caption: this compound-induced autophagy via ULK1 upregulation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 values of this compound against CK1 isoforms.

Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity of CK1δ, CK1ε, and CK1α.

Materials:

  • Recombinant human CK1δ, CK1ε, and CK1α enzymes.

  • Kinase substrate (e.g., a generic peptide substrate like casein or a specific peptide substrate).

  • This compound (and MU2027 as a negative control) dissolved in DMSO.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase/substrate mixture in kinase buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 2.5 nM for CK1α, 15 nM for CK1δ, 45 nM for CK1ε).[1]

  • Add the kinase/substrate mixture to the wells containing the inhibitor.

  • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Prepare an ATP solution in kinase buffer. The final concentration of ATP should be at or near the Km for each kinase (typically 10 µM).[1]

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring the amount of ADP produced).

  • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement (NanoBRET™ Assay)

This protocol outlines the use of the NanoBRET™ Target Engagement Assay to measure the binding of this compound to CK1δ and CK1ε in living cells.

Objective: To determine the EC50 value of this compound for target engagement with CK1δ and CK1ε in intact cells.

Materials:

  • HEK293 cells.

  • Plasmids encoding NanoLuc®-CK1δ and NanoLuc®-CK1ε fusion proteins.

  • NanoBRET™ fluorescent energy transfer tracer.

  • This compound dissolved in DMSO.

  • Opti-MEM® I Reduced Serum Medium.

  • Transfection reagent (e.g., FuGENE® HD).

  • White, 96-well assay plates.

  • Luminescence plate reader with filter sets for NanoLuc® emission (460 nm) and the tracer's emission (>600 nm).

Procedure:

  • Co-transfect HEK293 cells with the appropriate NanoLuc®-CK1 fusion construct.

  • After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

  • Add the NanoBRET™ tracer to the cell suspension at the recommended concentration.

  • Dispense the cell-tracer mixture into the wells of a 96-well plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped with the appropriate filters.

  • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

  • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blot for DVL3 Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of DVL3, a downstream target of CK1δ/ε.

Objective: To qualitatively or quantitatively measure the change in DVL3 phosphorylation upon treatment with this compound.

Materials:

  • Cell line expressing DVL3 (e.g., HEK293 cells overexpressing DVL3 and CK1ε).[1]

  • This compound dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against DVL3 and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE. Phosphorylation of DVL3 by CK1δ/ε causes a characteristic electrophoretic mobility shift, which can be visualized.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DVL3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system. The shift in the DVL3 band indicates its phosphorylation status. The intensity of the shifted and unshifted bands can be quantified using densitometry.

G cluster_Workflow Experimental Workflow: DVL3 Phosphorylation Analysis Cell_Culture Cell Culture (e.g., HEK293 with DVL3/CK1ε overexpression) Treatment Treatment with this compound (or DMSO control) Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Quantification Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation Primary (anti-DVL3) and Secondary Antibody Incubation Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Analysis Analysis of DVL3 Mobility Shift Detection->Analysis

Caption: Workflow for analyzing DVL3 phosphorylation by Western Blot.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CK1δ and CK1ε. Its utility as a chemical probe is supported by extensive in vitro and cellular data, as well as demonstrated in vivo activity. The detailed understanding of its mechanism of action on key signaling pathways such as Wnt and autophagy provides a solid foundation for its use in elucidating the complex biology of these kinases and exploring their therapeutic potential. This guide provides the essential technical information for researchers to effectively utilize this compound in their studies.

References

MU1742: A Technical Guide to its Cellular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MU1742 is a potent and selective chemical probe targeting the serine/threonine kinases Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3] This document provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed experimental data. It is intended to serve as a technical resource for researchers in academia and the pharmaceutical industry engaged in drug discovery and development. The information presented herein is compiled from publicly available research and databases.

Primary Cellular Targets: CK1δ and CK1ε

The primary cellular targets of this compound are the protein kinases CK1δ and CK1ε.[1][2] These kinases are members of the Casein Kinase 1 family, which are crucial regulators of numerous cellular processes.[1][2][4] The CK1 family consists of six isoforms in humans (CK1α, CK1γ1, CK1γ2, CK1γ3, CK1δ, and CK1ε) that share a highly conserved kinase domain.[1][4] CK1δ and CK1ε exhibit the highest degree of homology among the isoforms.[4]

This compound demonstrates high potency against CK1δ and CK1ε both in biochemical assays and in cellular contexts.[2][4] While it can also inhibit CK1α at higher concentrations, its primary utility as a chemical probe lies in its potent inhibition of the δ and ε isoforms.[2][5]

Quantitative Analysis of this compound Potency and Selectivity

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against CK1 Isoforms

Target KinaseIC50 (nM)
CK1δ6.1[1]
CK1ε27.7[1]
CK1α17.2[1]
CK1α1L520[1]

IC50 values were determined by in vitro inhibition assays (Reaction Biology).[1]

Table 2: Cellular Target Engagement of this compound in HEK293 Cells

Target KinaseEC50 (nM)
CK1δ47[1]
CK1ε220[1]
CK1α13500[1]

EC50 values were determined using the NanoBRET™ assay in intact HEK293 cells.[1]

Table 3: Kinome-Wide Selectivity Profile of this compound

ParameterResult
Number of Kinases Screened415[1][4]
Concentration of this compound1 µM[1][4]
Off-Target InhibitionNo significant off-targets observed with residual activity < 40%[1][4]

Kinome-wide selectivity was assessed by Reaction Biology.[1][4]

Impact on Cellular Signaling Pathways

CK1 isoforms are integral components of several critical signaling pathways, including the Wnt, Hedgehog (Hh), and Hippo pathways, which are fundamental for embryonic development, tissue homeostasis, and are often dysregulated in cancer.[1][2][4]

Wnt Signaling Pathway

A primary and well-characterized role of CK1α, and by extension CK1δ/ε, is the negative regulation of the canonical Wnt signaling pathway.[6] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for proteasomal degradation. CK1α initiates this process by phosphorylating β-catenin at Serine 45.[6] Inhibition of CK1δ/ε by this compound can therefore lead to the stabilization and nuclear translocation of β-catenin, resulting in the transcription of Wnt target genes. The effect of this compound on Wnt signaling has been confirmed using TopFlash luciferase reporter assays.[1][4]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled DVL DVL Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL Destruction_Complex Destruction Complex (Axin, APC, GSK3) DVL->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasome Proteasome Beta_Catenin->Proteasome Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocation This compound This compound CK1 CK1δ/ε This compound->CK1 Inhibits CK1->Beta_Catenin Phosphorylates (S45) TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Activates

Caption: Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Kinase Inhibition Assay (Reaction Biology)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

  • Enzyme and Substrate Preparation: Recombinant human CK1 isoforms are purified. A specific peptide substrate for each kinase is prepared.

  • Reaction Mixture: The kinase, substrate, and ATP (at a concentration of 10 mM) are combined in a reaction buffer.

  • Inhibitor Addition: A dilution series of this compound is added to the reaction mixtures. A DMSO control is included.

  • Incubation: The reactions are incubated at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

  • Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. IC50 values are determined by fitting the data to a dose-response curve.

Cellular Target Engagement: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of this compound to its target kinases within living cells.

  • Cell Line Engineering: HEK293 cells are transiently or stably transfected with a vector expressing the target kinase (e.g., CK1δ) fused to a NanoLuc® luciferase.

  • Tracer Addition: A fluorescently labeled tracer that binds to the ATP-binding pocket of the kinase is added to the cells.

  • Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Luminescence Measurement: A substrate for NanoLuc® luciferase is added, and both the donor (luciferase) and acceptor (tracer) emissions are measured.

  • BRET Ratio Calculation: The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

  • Data Analysis: Competitive displacement of the tracer by this compound results in a decrease in the BRET signal. EC50 values are determined from the dose-response curve of the BRET ratio versus this compound concentration.

NanoBRET_Workflow Start HEK293 Cells Transfection Transfect with CK1-NanoLuc® fusion construct Start->Transfection Add_Tracer Add fluorescent energy transfer tracer Transfection->Add_Tracer Add_Compound Add this compound (or vehicle control) Add_Tracer->Add_Compound Add_Substrate Add NanoLuc® substrate Add_Compound->Add_Substrate Measure Measure donor and acceptor emissions Add_Substrate->Measure Analyze Calculate BRET ratio and determine EC50 Measure->Analyze

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Western Blotting for Phospho-Protein Analysis

Western blotting is employed to assess the functional consequences of CK1 inhibition on downstream signaling events, such as the phosphorylation of DVL3.[1][4]

  • Cell Culture and Treatment: Cells (e.g., HEK293) are cultured and treated with this compound at various concentrations for a specified duration.

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard assay (e.g., BCA).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a CK1 substrate (e.g., phospho-DVL3). A primary antibody for the total protein is used as a loading control.

  • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Densitometry: The intensity of the protein bands is quantified to determine the relative levels of phosphorylation.

TopFlash Luciferase Reporter Assay

This assay is used to measure the activity of the canonical Wnt signaling pathway.

  • Cell Transfection: Cells are co-transfected with a TopFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization). In some cases, DVL3 and CK1ε are overexpressed to enhance the signal.[4]

  • Compound Treatment: Transfected cells are treated with this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in Wnt signaling activity is calculated relative to the control.

Conclusion

This compound is a well-characterized and highly selective chemical probe for the cellular targets CK1δ and CK1ε. Its utility in dissecting the roles of these kinases in various signaling pathways, particularly the Wnt pathway, is well-documented. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeting CK1δ and CK1ε in diseases such as cancer and neurodegenerative disorders.[2]

References

MU1742 as a Therapeutic Target in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) isoforms are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[1][2] Dysregulation of CK1 activity has been implicated in the pathogenesis of various diseases, including several hematological malignancies such as acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[2][3] This has positioned CK1 as a promising therapeutic target for the development of novel anti-cancer agents.

MU1742 is a potent and selective chemical probe that inhibits Casein Kinase 1 alpha (CK1α), delta (CK1δ), and epsilon (CK1ε).[1][4] Its ability to modulate key signaling pathways, such as the Wnt signaling pathway, which is frequently dysregulated in cancer, makes it a compelling candidate for therapeutic development in hematological malignancies.[1][5] This technical guide provides an in-depth overview of this compound as a therapeutic target, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation.

Mechanism of Action and Preclinical Data

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CK1α, CK1δ, and CK1ε. This inhibition disrupts downstream signaling pathways critical for the survival and proliferation of malignant hematopoietic cells.

In Vitro Potency

This compound has demonstrated potent inhibitory activity against its target kinases in biochemical assays. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

TargetIC50 (nM)Assay Conditions
CK1α 7Reaction Biology, 10 µM ATP
CK1δ 6Reaction Biology, 10 µM ATP
CK1ε 28Reaction Biology, 10 µM ATP

Table 1: In Vitro Inhibitory Potency of this compound against CK1 Isoforms.[4]

Cellular Activity

The cellular potency of this compound has been evaluated using NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assays in intact cells, which measure the ability of the compound to bind to its target in a cellular environment.

Cell LineTargetCellular IC50
HEK293CK1αData not publicly available
HEK293CK1δData not publicly available
HEK293CK1εData not publicly available

Table 2: Cellular Target Engagement of this compound. While the use of NanoBRET assays has been mentioned, specific IC50 values in hematological malignancy cell lines are not yet publicly available.[5]

Pharmacokinetics

In vivo pharmacokinetic studies have been conducted in mice to evaluate the drug-like properties of this compound.

ParameterValueDosing
Oral Bioavailability 57%20 mg/kg, PO
Cmax (Plasma) Data not publicly available20 mg/kg, PO
Tmax (Plasma) Data not publicly available20 mg/kg, PO
Half-life (t1/2) Data not publicly available20 mg/kg, PO

Table 3: Pharmacokinetic Profile of this compound in Mice.[5]

In Vivo Efficacy

While this compound has been evaluated in in vivo models, detailed quantitative data on its efficacy in specific hematological malignancy xenograft models, such as tumor growth inhibition or survival benefit, are not yet extensively published in the public domain. The available information indicates that this compound demonstrates in vivo activity by affecting the phosphorylation of downstream targets like DVL2 in lung tissue after oral administration.[5]

Signaling Pathway

A primary mechanism through which this compound is believed to exert its anti-leukemic effects is by modulating the Wnt signaling pathway. CK1α is a critical component of the β-catenin destruction complex. By inhibiting CK1α, this compound can influence the stability and cellular localization of β-catenin, a key transcriptional co-activator in the Wnt pathway.

Wnt_Signaling_Pathway cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 LRP5_6->DVL GSK3b GSK3β DVL->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1a CK1α CK1a->Beta_Catenin P Ub Ubiquitination & Degradation Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->CK1a Inhibits

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound in hematological malignancies.

In Vitro Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against CK1 isoforms.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CK1 enzyme - Kinase buffer - Substrate (e.g., α-casein) - ATP ([γ-32P]ATP for radiometric) - this compound serial dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: - Add kinase, substrate, and this compound to wells - Incubate briefly Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C for a defined time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., adding SDS-PAGE buffer) Incubate->Stop_Reaction Detection Detect Phosphorylation: - SDS-PAGE and autoradiography - Luminescence-based assay (e.g., ADP-Glo) Stop_Reaction->Detection Data_Analysis Data Analysis: - Quantify signal - Calculate % inhibition - Determine IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

Materials:

  • Recombinant human CK1α, CK1δ, or CK1ε

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., α-casein)

  • ATP (radiolabeled [γ-32P]ATP for radiometric assay or standard ATP for luminescence-based assays)

  • This compound (serially diluted in DMSO)

  • SDS-PAGE loading buffer

  • Phosphorimager or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction tube or well, combine the kinase reaction buffer, recombinant CK1 enzyme, and substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • For radiometric assays, expose the gel to a phosphor screen and visualize the incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo), follow the manufacturer's protocol to measure the signal.

  • Quantify the signal for each this compound concentration and calculate the percentage of inhibition relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This protocol is for assessing the cytotoxic effect of this compound on hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell lines (e.g., MOLM-13 for AML, MEC-1 for CLL)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize for 24 hours.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with vehicle control (DMSO).

  • Incubate the plates for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Trans-well Migration Assay

This protocol is for evaluating the effect of this compound on the migration of leukemia cells.

Transwell_Migration_Workflow Start Start Prepare_Cells Prepare Leukemia Cells: - Culture and harvest cells - Resuspend in serum-free media Start->Prepare_Cells Setup_Chamber Set up Trans-well Chamber: - Add chemoattractant (e.g., SDF-1α) to the lower chamber - Place insert into the well Prepare_Cells->Setup_Chamber Add_Cells Add Cells and this compound: - Add cell suspension with this compound or vehicle to the upper insert Setup_Chamber->Add_Cells Incubate Incubate for 4-24 hours at 37°C Add_Cells->Incubate Remove_Non_Migrated Remove Non-migrated Cells from the top of the insert Incubate->Remove_Non_Migrated Fix_Stain Fix and Stain Migrated Cells on the bottom of the insert Remove_Non_Migrated->Fix_Stain Image_Quantify Image and Quantify Migrated Cells Fix_Stain->Image_Quantify Data_Analysis Data Analysis: - Compare cell numbers between treated and control groups Image_Quantify->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a trans-well cell migration assay.

Materials:

  • Leukemia cell lines

  • Serum-free cell culture medium

  • Chemoattractant (e.g., SDF-1α)

  • This compound

  • Trans-well inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Culture leukemia cells and harvest them. Resuspend the cells in serum-free medium.

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Place the trans-well inserts into the wells.

  • In the upper chamber of the inserts, add the cell suspension pre-treated with various concentrations of this compound or vehicle control.

  • Incubate the plate at 37°C for a period that allows for cell migration (e.g., 4-24 hours).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol and stain them with crystal violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Image the stained cells using a microscope and count the number of migrated cells in several random fields.

  • Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.

Western Blot for DVL3 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of Dishevelled-3 (DVL3), a downstream target of CK1.

Materials:

  • Hematological malignancy cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-DVL3, anti-phospho-DVL3 (if available), and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

  • Lyse the cells using ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against DVL3 overnight at 4°C. A shift in the molecular weight of DVL3 can indicate a change in its phosphorylation status. If a phospho-specific antibody is available, it can be used to directly detect phosphorylated DVL3.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Conclusion

This compound represents a promising therapeutic agent for the treatment of hematological malignancies due to its potent and selective inhibition of CK1 isoforms and its ability to modulate key oncogenic signaling pathways like the Wnt pathway. The preclinical data, although still emerging, support its continued investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and to elucidate its precise mechanisms of action in various hematological cancer contexts. Further in vivo efficacy studies are warranted to fully establish its clinical potential.

References

Investigating Neurodegenerative Disorders with MU1742: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential applications of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), in the investigation of neurodegenerative disorders. The deregulation of CK1 activity has been linked to the pathogenesis of several neurodegenerative conditions, including Alzheimer's and Parkinson's diseases, making selective inhibitors like this compound valuable tools for research and therapeutic development.[1][2]

Introduction to this compound and its Target: Casein Kinase 1δ/ε

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, such as gene expression, apoptosis, and signal transduction.[1][3] The isoforms CK1δ and CK1ε are of particular interest in the context of neurodegeneration due to their involvement in pathways related to circadian rhythms, Wnt signaling, and the phosphorylation of key proteins implicated in disease pathology, such as tau.[1][4][5] Overexpression and aberrant activity of CK1δ have been observed in Alzheimer's disease brains, correlating with the hyperphosphorylation of proteins involved in the formation of neurofibrillary tangles.[4][6][7]

This compound is a high-quality chemical probe characterized by its high selectivity and potency against CK1δ and CK1ε.[2][8] It serves as an invaluable tool for elucidating the specific roles of these kinase isoforms in cellular and in vivo models of neurodegenerative diseases. A corresponding negative control compound, MU2027, is also available to distinguish on-target from off-target effects.[2]

Physicochemical and Pharmacokinetic Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective application in experimental settings.

PropertyValueReference
Molecular Formula C22H22F2N6[9]
Molecular Weight 408.46 g/mol [9]
Solubility ≥10 mM in DMSO[8]
In Vivo Formulation Dihydrochloride salt (.2HCl) for aqueous solutions[8]
Storage Long-term at -20°C; Short-term at room temperature[9]
In Vivo Bioavailability (Mice) 57% (Per Oral)[9]

In Vitro and In Cellulo Potency and Selectivity

This compound exhibits excellent potency and selectivity for CK1δ and CK1ε, as demonstrated by in vitro kinase assays and cellular target engagement studies.

Table 3.1: In Vitro Inhibitory Potency of this compound

Target KinaseIC50 (nM)
CK1δ 6.1
CK1ε 27.7
CK1α1 7.2
CK1α1L 520
Data from in vitro inhibition assays (Reaction Biology).[9]

Table 3.2: Kinome-wide Selectivity of this compound

Screening ConditionResult
Kinase Panel 415 protein kinases
Concentration 1 µM
Selectivity Only CK1 kinases were strongly inhibited; no off-targets observed below 40% residual activity.
Data from kinome-wide screening (Reaction Biology).[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving CK1δ/ε and a potential experimental workflow for investigating the effects of this compound in a mouse model of Alzheimer's disease.

CK1_Signaling_in_Neurodegeneration cluster_0 CK1δ/ε Activity cluster_1 Alzheimer's Disease Pathology cluster_2 Circadian Rhythm Regulation CK1 CK1δ/ε Tau Tau Protein CK1->Tau Phosphorylation APP Amyloid Precursor Protein CK1->APP Processing PER PER Proteins CK1->PER Phosphorylation CRY CRY Proteins CK1->CRY Phosphorylation NFTs Neurofibrillary Tangles Tau->NFTs Aggregation Abeta Amyloid-β Production APP->Abeta Clock Circadian Clock Disruption PER->Clock CRY->Clock This compound This compound This compound->CK1 Inhibition Experimental_Workflow_AD_Mouse_Model cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Behavioral Analysis cluster_3 Biochemical and Proteomic Analysis Mouse 3xTg-AD Mouse Model Vehicle Vehicle Control Mouse->Vehicle MU1742_Dose This compound Treatment Mouse->MU1742_Dose Y_Maze Y-Maze (Working Memory) Vehicle->Y_Maze Circadian Circadian Rhythm Monitoring Vehicle->Circadian MU1742_Dose->Y_Maze MU1742_Dose->Circadian Hippocampus Hippocampal Tissue Collection Y_Maze->Hippocampus Circadian->Hippocampus Proteomics Mass Spectrometry (Proteomics) Hippocampus->Proteomics Western_Blot Western Blot (Tau Phosphorylation) Hippocampus->Western_Blot

References

The Selectivity Profile of MU1742: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MU1742, a potent chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). The information presented herein is compiled from publicly available data sheets and primary research, intended to equip researchers with the critical data and methodologies required for utilizing this compound in their investigations.

Executive Summary

This compound is a highly selective, ATP-competitive inhibitor of CK1δ and CK1ε. Developed through a collaboration between the Structural Genomics Consortium (SGC) and researchers at Masaryk University, it serves as a high-quality chemical probe for studying the roles of these kinases in various cellular processes. Kinome-wide screening has demonstrated its exceptional selectivity, with minimal off-target activity. This guide summarizes the quantitative data on its potency and selectivity, details the experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Potency and Selectivity

The selectivity of this compound has been rigorously assessed through in vitro biochemical assays and in-cell target engagement studies. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition Profile

A kinome-wide screen of this compound at a concentration of 1 µM was performed by Reaction Biology against a panel of 415 protein kinases. The results indicated that only CK1 isoforms were significantly inhibited, with no off-targets observed showing less than 40% residual activity.[1]

Table 1: Top Hits from Kinome-wide Profiling (1 µM this compound) [1]

Kinase TargetResidual Activity (%)
CSNK1D (CK1δ)0.2
CSNK1E (CK1ε)0.3
CSNK1A1 (CK1α)1.8
CAMK1D40.5
STK17B41.5
MAP4K342.5
YSK443.5
MYO3B44.5
PHKG245.5
MARK146.5

Further characterization involved determining the half-maximal inhibitory concentrations (IC50) for this compound and its corresponding negative control, MU2027, against various CK1 isoforms.

Table 2: In Vitro IC50 Values for this compound and MU2027 [1]

TargetThis compound IC50 (nM)MU2027 IC50 (nM)
CK1α7.2>10000
CK1α1L520>10000
CK1δ6.1>10000
CK1ε27.7>10000
p38α (off-target)>10000>10000
Cellular Target Engagement

The potency of this compound within a cellular context was evaluated using the NanoBRET Target Engagement assay in HEK293 cells.

Table 3: Cellular EC50 Values from NanoBRET Assay [1]

TargetThis compound EC50 (nM)
CK1δ47
CK1ε220
CK1α3500

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols used to generate the selectivity and potency data for this compound.

Kinome-wide Selectivity Screening (Reaction Biology HotSpot™ Assay)

The kinome-wide selectivity of this compound was assessed using a radiometric activity assay that measures the transfer of the γ-phosphate from [γ-³³P]-ATP to a peptide or protein substrate by a specific kinase.

Protocol:

  • Reaction Setup: Kinase, substrate, cofactors, and the test compound (this compound at 1 µM) are incubated with [γ-³³P]-ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate.

  • Washing: Unreacted [γ-³³P]-ATP is removed by washing the filter membrane.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of residual kinase activity is calculated by comparing the radioactivity in the presence of the inhibitor to a DMSO vehicle control.

In Vitro IC50 Determination

IC50 values were determined using a similar radiometric assay format with a 10-point dose-response curve of the inhibitor.

Protocol:

  • Compound Dilution: A serial dilution of this compound or MU2027 is prepared in DMSO.

  • Reaction: The kinase (CK1α, CK1δ, CK1ε, or p38α) is incubated with its respective substrate, 10 µM ATP ([γ-³³P]-ATP), and the serially diluted compound.

  • Detection and Analysis: The amount of substrate phosphorylation is measured as described above. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of a test compound to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor).

Protocol:

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-tagged CK1 isoform of interest.

  • Cell Plating: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound.

  • Tracer Addition: A fluorescently labeled tracer, which binds to the active site of the kinase, is added to the cells.

  • BRET Measurement: A substrate for NanoLuc® is added, and the luminescence emission at two wavelengths (donor and acceptor) is measured. The BRET ratio is calculated.

  • Data Analysis: The displacement of the tracer by this compound results in a decrease in the BRET signal. EC50 values are determined from the dose-response curve.

Western Blot for DVL3 Phosphorylation

The cellular activity of this compound on the Wnt signaling pathway was assessed by monitoring the phosphorylation of Dishevelled-3 (DVL3), a known substrate of CK1δ/ε.

Protocol:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is treated with varying concentrations of this compound.

  • Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for DVL3. Phosphorylation of DVL3 by CK1δ/ε causes a characteristic electrophoretic mobility shift, which can be visualized.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

TOPFlash Reporter Assay

This luciferase-based reporter assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving luciferase expression), a Renilla luciferase plasmid (for normalization), and plasmids expressing DVL3 and CK1ε to activate the pathway.

  • Compound Treatment: Transfected cells are treated with a dose range of this compound.

  • Cell Lysis and Luciferase Measurement: After incubation, cells are lysed, and the activities of both Firefly (from TOPFlash) and Renilla luciferase are measured using a dual-luciferase assay system.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The effect of this compound on Wnt signaling is determined by the change in normalized luciferase activity compared to a vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the point of inhibition by this compound. In the "ON" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the recruitment of Dishevelled (DVL) and Axin. This disrupts the "destruction complex" (comprising Axin, APC, GSK3β, and CK1), preventing the phosphorylation and subsequent degradation of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate target gene expression. This compound inhibits CK1δ and CK1ε, which are positive regulators of this pathway through their phosphorylation of DVL and other components of the signaling complex.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt FZD FZD Wnt->FZD binds LRP5/6 LRP5/6 Wnt->LRP5/6 binds DVL DVL FZD->DVL recruits Axin Axin DVL->Axin inhibits APC APC GSK3b GSK3b bCatenin_p p-β-catenin GSK3b->bCatenin_p CK1de CK1δ/ε CK1de->bCatenin_p Proteasome Proteasome bCatenin_p->Proteasome degradation bCatenin β-catenin bCatenin->bCatenin_p phosphorylation bCatenin_n β-catenin bCatenin->bCatenin_n translocates This compound This compound This compound->CK1de inhibits TCF/LEF TCF/LEF bCatenin_n->TCF/LEF activates TargetGenes Target Gene Expression TCF/LEF->TargetGenes

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a kinase inhibitor like this compound, from initial screening to cellular functional assays.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Characterization cluster_invivo In Vivo Evaluation KinomeScan Kinome-wide Screen (415 kinases, 1µM) IC50 IC50 Determination (Dose-Response) KinomeScan->IC50 Identifies primary targets NanoBRET Target Engagement (NanoBRET Assay) IC50->NanoBRET Confirms potency WesternBlot Pathway Modulation (Western Blot - pDVL3) NanoBRET->WesternBlot Validates cellular activity TOPFlash Functional Readout (TOPFlash Reporter Assay) WesternBlot->TOPFlash Confirms pathway inhibition PK Pharmacokinetics (Mouse) TOPFlash->PK Informs in vivo studies PD Pharmacodynamics (pDVL2 in tissue) PK->PD Guides dosing for efficacy

Caption: General experimental workflow for the characterization of this compound.

References

MU1742: A Technical Guide to its Role in Regulating Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 (CK1) isoforms δ and ε.[1][2] As a critical regulator of numerous cellular signaling pathways, CK1 is implicated in a wide array of physiological and pathological processes, including cell proliferation, apoptosis, and differentiation.[2][3] Deregulation of CK1 activity is linked to various malignancies and neurodegenerative disorders, making it a compelling therapeutic target.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, its effects on cellular processes, and detailed protocols for its experimental application.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high potency and selectivity for CK1δ and CK1ε, with additional activity against CK1α at higher concentrations.[2][4] It was developed as a chemical probe to facilitate the study of CK1δ/ε functions in vitro and in vivo.[1][2] A structurally related but inactive compound, MU2027, is available as a negative control for experiments.[1][2]

Casein Kinase 1 is a family of serine/threonine kinases that play pivotal roles in the regulation of key signaling pathways, including Wnt, Hedgehog, and Hippo.[1][2][3] These pathways are fundamental to embryonic development, tissue homeostasis, and their dysregulation is a hallmark of many cancers.[1][2] CK1 isoforms are involved in a multitude of cellular functions such as:

  • Chromosome segregation[1][2]

  • Gene expression[1][2]

  • Cellular morphology and migration[2]

  • Membrane trafficking and cytokinesis[2]

  • Autophagy[2]

  • Stem cell maintenance and differentiation[2]

  • Cell survival, proliferation, and apoptosis[1][2]

Given the pleiotropic roles of CK1, this compound serves as an invaluable tool for dissecting the specific contributions of the δ and ε isoforms to these processes.

Quantitative Data

The following tables summarize the in vitro and in cellulo potency of this compound against various CK1 isoforms.

Table 1: In Vitro Inhibitory Potency of this compound against CK1 Isoforms

Target KinaseIC50 (nM)
CK1δ6.0 - 6.1
CK1α7.0 - 7.2
CK1ε27.7 - 28
CK1α1L520

Data sourced from kinome-wide screening and biochemical assays.[1][3][4]

Table 2: In Cellulo Potency of this compound in HEK293 Cells

Target KinaseEC50 (nM)
CK1δ47
CK1ε220
CK1α13500

Cellular target engagement was determined using the NanoBRET assay.[1][3]

Regulation of Cellular Signaling Pathways

This compound primarily exerts its effects by inhibiting CK1δ and CK1ε, thereby modulating downstream signaling pathways.

Wnt Signaling Pathway

CK1 is a critical component of the β-catenin destruction complex. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin at Ser45, priming it for subsequent phosphorylation by GSK3β, which leads to its ubiquitination and proteasomal degradation.[5] Inhibition of CK1δ/ε by this compound has been shown to modulate Wnt signaling.[1] Specifically, this compound treatment leads to an accumulation of DVL2/3, key components of the Wnt pathway, and affects their phosphorylation status.[1]

G cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL Axin Axin LRP5_6->Axin GSK3b GSK3β DVL->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin P Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1 CK1δ/ε CK1->Beta_Catenin P (Priming) Ub Ubiquitination Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Proteasome Proteasomal Degradation Ub->Proteasome Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes This compound This compound This compound->CK1

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound on CK1δ/ε.

Effects on Cellular Processes

Cell Cycle and Apoptosis

CK1 isoforms are known to regulate various aspects of the cell cycle and apoptosis.[6][7] For instance, they are involved in processes such as chromosome segregation and the DNA damage response.[1][2] While this compound did not exhibit significant cytotoxic effects in JURKAT and HEK293 cell lines at concentrations up to 10 µM over 24 hours, its impact on cell cycle progression and apoptosis in other cancer cell lines, particularly those with specific genetic backgrounds (e.g., overactive Ras and inactive p53), warrants further investigation.[3] Another CK1δ/ε inhibitor, IC261, has been shown to induce prometaphase arrest and subsequent apoptosis in multiple cancer cell lines, suggesting a potential role for CK1δ/ε in mitotic spindle formation.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blotting for DVL3 Phosphorylation

This protocol is used to assess the in-cellulo activity of this compound by observing the phosphorylation-dependent mobility shift of DVL3.[1]

Materials:

  • HEK293T cells

  • Expression vectors for DVL3 and CK1ε

  • Lipofectamine 2000 (or similar transfection reagent)

  • Opti-MEM

  • DMEM with 10% FBS

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-DVL3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed HEK293T cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Co-transfect cells with DVL3 and CK1ε expression vectors using Lipofectamine 2000 according to the manufacturer's instructions.

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO for the desired time (e.g., 6 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Normalize protein amounts and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary anti-DVL3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

TopFlash Reporter Assay for Wnt Signaling Activity

This luciferase-based reporter assay measures the activity of the canonical Wnt signaling pathway.[1]

Materials:

  • HEK293T cells

  • TOPFlash and FOPFlash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Expression vectors for DVL3 and CK1ε

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect cells with TOPFlash or FOPFlash, Renilla luciferase, DVL3, and CK1ε plasmids.

  • 24 hours post-transfection, treat cells with this compound or vehicle.

  • After the desired treatment period, lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

  • Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the TOPFlash/FOPFlash activity to the Renilla luciferase activity to control for transfection efficiency.

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to CK1 isoforms in live cells.[1]

Materials:

  • HEK293 cells

  • NanoBRET™ vectors for CK1 isoforms fused to NanoLuc® luciferase

  • NanoBRET™ tracer

  • This compound

  • Opti-MEM

  • 96-well white-bottom plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Transfect HEK293 cells with the appropriate NanoBRET™ CK1 isoform construct.

  • Plate the transfected cells in a 96-well plate.

  • Prepare serial dilutions of this compound.

  • Add the tracer and this compound dilutions to the cells.

  • Incubate at 37°C and 5% CO2.

  • Measure the donor and acceptor emission signals using a luminometer.

  • Calculate the NanoBRET™ ratio and plot the data to determine the EC50 value.

G start Start transfect Transfect HEK293 cells with NanoLuc-CK1 fusion vector start->transfect plate Plate transfected cells in 96-well plate transfect->plate prepare_compounds Prepare serial dilutions of this compound and tracer plate->prepare_compounds add_compounds Add tracer and this compound to cells prepare_compounds->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Measure luminescence at donor and acceptor wavelengths incubate->measure calculate Calculate NanoBRET™ ratio measure->calculate plot Plot data and determine EC50 calculate->plot end End plot->end

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Conclusion

This compound is a powerful and selective chemical probe for investigating the roles of CK1δ and CK1ε in cellular processes. Its high potency and well-characterized in vitro and in cellulo activity make it an essential tool for researchers in academia and the pharmaceutical industry. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in elucidating the complex biology of CK1 and exploring its potential as a therapeutic target.

References

In-depth Technical Guide: Pharmacokinetic Properties of MU1742 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] These kinases are pivotal components of various signaling pathways, most notably the Wnt/β-catenin pathway, which is crucial in embryonic development and has been implicated in the pathogenesis of several cancers.[2][3][4][5] The favorable in vivo pharmacokinetic (PK) profile of this compound makes it a valuable tool for studying the physiological and pathological roles of CK1δ/ε in living organisms.[1] This guide provides a comprehensive overview of the pharmacokinetic properties of this compound, detailed experimental methodologies for its in vivo assessment, and a visualization of its mechanism of action within the Wnt signaling pathway.

Pharmacokinetic Profile of this compound

The in vivo pharmacokinetic profile of this compound has been evaluated in mice, demonstrating its suitability for oral administration in preclinical studies.[1]

Data Presentation

A summary of the key pharmacokinetic parameters of this compound in mice following a single oral administration is presented in the table below.

ParameterValueSpeciesDosageFormulationReference
Oral Bioavailability (F%) 57%Mouse20 mg/kgDihydrochloride salt[1]

This data indicates that this compound exhibits good oral absorption and metabolic stability, leading to substantial systemic exposure after oral dosing.

Experimental Protocols

The following sections detail the methodologies for key in vivo experiments to determine the pharmacokinetic properties and target engagement of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a representative procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.

1. Animal Model:

  • Species: Male or female C57BL/6 mice, 8-10 weeks old.[6]

  • Acclimation: Animals should be acclimated for at least one week prior to the experiment with ad libitum access to food and water.[6]

2. Formulation and Administration:

  • Formulation: For aqueous solutions suitable for in vivo experiments, this compound is recommended to be formulated as a dihydrochloride salt (.2HCl).[1]

  • Dose: A dose of 20 mg/kg is administered orally (p.o.) via gavage.[1] The volume of administration should be calculated based on the individual animal's body weight.

3. Blood Sample Collection:

  • Serial blood samples (approximately 30-50 µL) are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[7]

  • Blood can be collected via the submandibular or saphenous vein for serial sampling.[7] A terminal blood sample can be obtained via cardiac puncture.[7]

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method - LC-MS/MS Quantification:

  • Sample Preparation: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to remove precipitated proteins.[8][9][10][11][12]

  • Chromatography: The supernatant is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) for separation. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8][9][10]

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and an internal standard.[8][10]

  • Data Analysis: A calibration curve is generated using standards of known this compound concentrations to quantify the drug concentration in the plasma samples. Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are then calculated using appropriate software.

In Vivo Target Engagement - DVL2 Phosphorylation Assay

This protocol describes a method to assess the in vivo activity of this compound by measuring the phosphorylation of Dishevelled 2 (DVL2), a downstream target of CK1δ/ε.[1]

1. Animal Treatment:

  • Mice are treated with a peroral administration of this compound at a dose of 100 mg/kg.[1]

  • A control group receives the vehicle.

2. Tissue Collection:

  • At a specified time point after administration, animals are euthanized, and lung tissue is collected.[1]

3. Protein Extraction:

  • The collected lung tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

4. Western Blot Analysis:

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DVL2.

  • A secondary antibody conjugated to horseradish peroxidase is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate. The total DVL2 levels are also measured as a loading control.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis animal_model Animal Model (C57BL/6 Mice) oral_admin Oral Administration (20 mg/kg) animal_model->oral_admin formulation This compound Formulation (Dihydrochloride Salt) formulation->oral_admin blood_collection Serial Blood Collection (0.25-24h) oral_admin->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep lcms_analysis LC-MS/MS Quantification plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis

Caption: Workflow for determining the pharmacokinetic profile of this compound in mice.

Wnt/β-catenin Signaling Pathway and Inhibition by this compound

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Inhibition by this compound Axin Axin destruction_complex Destruction Complex APC APC GSK3b GSK3β CK1a CK1α beta_catenin β-catenin ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->ubiquitination Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 DVL DVL Frizzled->DVL LRP5_6->DVL pDVL p-DVL DVL->pDVL CK1δ/ε pDVL->Axin Inhibits Destruction Complex Assembly beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus gene_transcription Target Gene Transcription This compound This compound This compound->DVL Inhibits

Caption: this compound inhibits Wnt signaling by targeting CK1δ/ε-mediated DVL phosphorylation.

References

Methodological & Application

MU1742: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MU1742 is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), with secondary activity against CK1α at higher concentrations.[1] As a critical regulator of the Wnt/β-catenin signaling pathway, this compound serves as an invaluable tool for investigating cellular processes such as cell proliferation, differentiation, and migration. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to elucidate its mechanism of action and functional consequences.

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in numerous cellular signaling pathways, most notably the Wnt/β-catenin pathway.[2] Dysregulation of CK1 activity has been implicated in various diseases, including cancer. This compound has been identified as a highly selective inhibitor of CK1δ and CK1ε, making it an excellent tool for studying the specific roles of these isoforms in cellular functions.[1] This document outlines detailed experimental protocols for cell culture and key functional assays to characterize the effects of this compound.

Data Presentation

In Vitro Kinase Inhibition
TargetIC50 (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520

Table 1: In vitro inhibitory potency of this compound against various CK1 isoforms.[3]

Cellular Activity
Cell LineAssayObservation
HEK293NanoBRET Target EngagementEffective in cellulo target engagement
Leukemic CellsTrans-well Migration (with CCL19)Inhibition of chemotaxis
JURKATAlamar BlueNo significant cytotoxicity up to 10 µM over 24 hours
HEK293Alamar BlueNo significant cytotoxicity up to 10 µM over 24 hours

Table 2: Summary of observed cellular activities of this compound in various assays.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition This compound Inhibition Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasome Beta_Catenin->Proteasome Degradation Wnt Wnt Frizzled_LRP5_6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5_6 DVL Dishevelled (DVL) Frizzled_LRP5_6->DVL DVL->Destruction_Complex Inhibition Beta_Catenin_stable β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_stable->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound CK1_delta_epsilon CK1δ/ε This compound->CK1_delta_epsilon Inhibits CK1_delta_epsilon->DVL Phosphorylates & Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Start Start with cryopreserved HEK293 or JURKAT cells Thaw Thaw and Culture Start->Thaw Treat Treat cells with varying concentrations of this compound Thaw->Treat Western_Blot Western Blot (DVL3 Phosphorylation) Treat->Western_Blot TopFlash TopFlash Assay (Wnt Reporter Activity) Treat->TopFlash Migration Trans-well Migration (Chemotaxis) Treat->Migration Cytotoxicity Alamar Blue Assay (Cell Viability) Treat->Cytotoxicity Analyze Analyze and Interpret Results Western_Blot->Analyze TopFlash->Analyze Migration->Analyze Cytotoxicity->Analyze

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Cell Culture

a. HEK293T Cells

  • Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:10 to 1:20 ratio.[4]

b. JURKAT Cells

  • Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Subculturing: Maintain cell density below 1 x 10^6 cells/mL.[5] Split the culture every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh media at the desired density.

Western Blot for DVL3 Phosphorylation

This assay assesses the ability of this compound to inhibit CK1δ/ε-mediated phosphorylation of Dishevelled 3 (DVL3), a key downstream component of the Wnt pathway. Phosphorylation of DVL3 leads to a characteristic mobility shift on an SDS-PAGE gel.

  • Cell Seeding: Plate HEK293T cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against DVL3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

TopFlash Reporter Assay

This luciferase-based assay quantifies the transcriptional activity of the Wnt/β-catenin pathway. Inhibition of CK1δ/ε by this compound is expected to decrease Wnt-mediated signaling and thus reduce luciferase expression.

  • Cell Seeding: Seed HEK293T cells in a 24-well plate.

  • Transfection: Co-transfect cells with Super8X TopFlash and pRLTK (Renilla) luciferase reporter plasmids (0.1 µg of each per well) using a suitable transfection reagent.[6]

  • Treatment: 24 hours post-transfection, treat cells with Wnt3a conditioned media (or a GSK-3β inhibitor like CHIR99021 as a positive control for pathway activation) in the presence of varying concentrations of this compound or DMSO.

  • Cell Lysis and Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Express the results as a fold change relative to the vehicle control.

Trans-well Migration Assay

This assay evaluates the effect of this compound on the migration of leukemic cells (e.g., JURKAT) towards a chemoattractant, such as CCL19.

  • Cell Preparation: Resuspend JURKAT cells in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Pre-treat cells with different concentrations of this compound or DMSO for 30 minutes at 37°C.

  • Assay Setup: Add 600 µL of RPMI-1640 containing 100 ng/mL CCL19 to the lower chamber of a trans-well plate (5 µm pore size). Add 100 µL of the pre-treated cell suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

  • Data Analysis: Express the number of migrated cells as a percentage of the vehicle-treated control.

Alamar Blue Cytotoxicity Assay

This assay measures cell viability and proliferation. The data from this assay helps to distinguish between cytotoxic effects and specific pathway inhibition by this compound.

  • Cell Seeding: Seed HEK293 or JURKAT cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

  • Alamar Blue Addition: Add Alamar Blue reagent (10% of the culture volume) to each well and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the viability against the log of the this compound concentration.

References

Application Notes: Measuring Target Engagement of MU1742 with CK1δ/ε in Live Cells using the NanoBRET™ Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for the serine/threonine protein kinases Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3] These kinases are integral components of several critical cellular signaling pathways, most notably the Wnt/β-catenin pathway, where they act as positive modulators.[4][5][6][7] Dysregulation of CK1δ/ε activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2]

The NanoBRET™ Target Engagement (TE) Assay is a robust, live-cell method for quantifying the interaction between a small molecule inhibitor and its target protein.[7][8][9] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, between a NanoLuc® luciferase-tagged target protein (energy donor) and a cell-permeable fluorescent tracer (energy acceptor) that reversibly binds to the protein's active site.[7][8] When a test compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal.[1][9] This allows for the quantitative determination of intracellular compound affinity and target occupancy.

This document provides a detailed protocol for utilizing the NanoBRET™ TE Kinase Assay to measure the target engagement of this compound with CK1δ and CK1ε in living cells.

Signaling Pathway: Wnt/β-catenin

CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, a destruction complex, consisting of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, Dishevelled (Dvl) is recruited and activated. CK1δ/ε then phosphorylate LRP5/6 and Dvl, leading to the disassembly of the destruction complex. This stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes. This compound, by inhibiting CK1δ/ε, prevents the phosphorylation of key pathway components, thereby promoting the degradation of β-catenin and inhibiting Wnt signaling.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Recruitment CK1_delta_epsilon CK1δ / CK1ε Dvl->CK1_delta_epsilon Activation CK1_delta_epsilon->Frizzled_LRP Phosphorylation CK1_delta_epsilon->Dvl Phosphorylation beta_catenin_on β-catenin CK1_delta_epsilon->beta_catenin_on Stabilization (via Destruction Complex Inhibition) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activation This compound This compound This compound->CK1_delta_epsilon Inhibition

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, highlighting the role of CK1δ/ε and the inhibitory action of this compound.

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is adapted from standard Promega NanoBRET™ TE Intracellular Kinase Assay protocols.

Materials and Reagents
  • Cells: HEK293 cells (ATCC, CRL-3216)

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Transfection Reagent: FuGENE® HD (Promega, E2311)

  • Plasmids:

    • NanoLuc®-CK1δ Fusion Vector (or NanoLuc®-CSNK1D)

    • NanoLuc®-CK1ε Fusion Vector

    • Transfection Carrier DNA (Promega, E4881)

  • Assay Reagents:

    • Opti-MEM™ I Reduced Serum Medium, no phenol red (Gibco)

    • NanoBRET™ Kinase Tracer (e.g., K-8 for CK1δ)[10]

    • Tracer Dilution Buffer (Promega)

    • NanoBRET™ Nano-Glo® Substrate (Promega)

    • Extracellular NanoLuc® Inhibitor (Promega)

  • Test Compound: this compound

  • Assay Plates: 96-well or 384-well white, tissue culture-treated plates

  • Instrumentation: Plate reader capable of measuring dual-filtered luminescence (e.g., a filter for 450nm and a long-pass filter for >600nm)

Experimental Workflow

Caption: A streamlined workflow for the this compound NanoBRET™ Target Engagement assay.

Step-by-Step Procedure

Day 1: Cell Seeding and Transfection

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • On the day of transfection, seed HEK293 cells into 6-well plates at a density that will result in 70-90% confluency the following day.

  • Prepare the transfection complex using FuGENE® HD reagent according to the manufacturer's protocol. A recommended DNA ratio is 1:10 of NanoLuc®-CK1δ/ε fusion vector to transfection carrier DNA.

  • Add the transfection complex to the cells and incubate for 20-24 hours at 37°C with 5% CO₂.

Day 2: Assay Performance

  • Cell Preparation:

    • Gently wash the transfected cells with PBS.

    • Harvest the cells using trypsin and neutralize with culture medium.

    • Centrifuge the cell suspension and resuspend the cell pellet in Opti-MEM™ at a concentration of 2 x 10⁵ cells/mL.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the this compound serial dilutions in Opti-MEM™ to create a 10X final concentration series.

  • Tracer Preparation:

    • Prepare the NanoBRET™ tracer at a 20X working concentration in Opti-MEM™. The optimal tracer concentration should be determined empirically but is often near its EC₅₀ value. For the CK1δ assay using Tracer K-8, a final concentration of 0.113 µM has been reported.[10]

  • Assay Plating:

    • Dispense the cell suspension into the wells of a white assay plate.

    • Add the 20X NanoBRET™ tracer to the wells containing cells.

    • Immediately add the 10X this compound serial dilutions to the appropriate wells. Include "no inhibitor" and "no tracer" controls.

    • Gently mix the plate on an orbital shaker for 15-30 seconds.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's instructions, including the Extracellular NanoLuc® Inhibitor.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer equipped with filters for donor emission (450nm) and acceptor emission (>600nm).

Data Analysis
  • Calculate the Corrected NanoBRET™ Ratio:

    • Corrected Ratio = (Acceptor Emission / Donor Emission) - (Acceptor Emission of no tracer control / Donor Emission of no tracer control)

  • Generate Dose-Response Curves:

    • Plot the corrected NanoBRET™ ratio as a function of the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.

Data Presentation

The following table summarizes representative quantitative data for this compound in various assays.

ParameterTargetAssay TypeValueReference
IC₅₀ CK1δin vitro Kinase Assay6.1 nM[11]
CK1εin vitro Kinase Assay27.7 nM[11]
CK1α1in vitro Kinase Assay7.2 nM[11]
EC₅₀ CK1δNanoBRET™ Target Engagement47 nM[11]
CK1εNanoBRET™ Target Engagement220 nM[11]
CK1α1NanoBRET™ Target Engagement3,500 nM[11]

Conclusion

The NanoBRET™ Target Engagement Assay provides a powerful and physiologically relevant method to quantify the intracellular interaction of this compound with its primary targets, CK1δ and CK1ε. This detailed protocol enables researchers to accurately determine the potency and cellular permeability of this compound, facilitating further investigation into its mechanism of action and its potential as a therapeutic agent.

References

Application Note: Analysis of DVL3 Phosphorylation using MU1742 by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the selective CK1δ/ε inhibitor, MU1742, to study the phosphorylation of Dishevelled-3 (DVL3) via Western blot. The described methodology allows for the qualitative and semi-quantitative assessment of DVL3 phosphorylation status through its characteristic electrophoretic mobility shift.

Introduction

Dishevelled (DVL) proteins are crucial scaffolding proteins in the Wnt signaling pathway, which is integral to embryonic development and adult tissue homeostasis. The function of DVL proteins is intricately regulated by post-translational modifications, most notably phosphorylation. Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) are key kinases responsible for the phosphorylation of DVL3. This phosphorylation event is critical for the transduction of the Wnt signal. A hallmark of DVL3 phosphorylation is a noticeable decrease in its electrophoretic mobility on SDS-PAGE, often referred to as a "band shift" or "mobility shift".

This compound is a potent and selective chemical probe for CK1δ and CK1ε.[1] By inhibiting these kinases, this compound is expected to reduce the phosphorylation of DVL3, leading to a reversal of the mobility shift observed in Western blot analysis. This application note details a comprehensive protocol for treating cells with this compound and subsequently analyzing DVL3 phosphorylation by Western blot.

Wnt Signaling Pathway and DVL3 Phosphorylation

The following diagram illustrates the canonical Wnt signaling pathway, highlighting the role of CK1δ/ε in phosphorylating DVL3 and the inhibitory action of this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5/6 LRP5/6 Frizzled->LRP5/6 co-receptor DVL3 DVL3 LRP5/6->DVL3 recruits Axin_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) DVL3->Axin_Complex inhibits CK1 CK1δ/ε CK1->DVL3 phosphorylates (pDVL3) (Mobility Shift) beta_catenin β-catenin Axin_Complex->beta_catenin phosphorylates Ub Ubiquitination & Degradation beta_catenin->Ub leads to beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->CK1 inhibits TCF/LEF TCF/LEF beta_catenin_nuc->TCF/LEF activates Gene_Expression Target Gene Expression TCF/LEF->Gene_Expression

Caption: Wnt pathway showing this compound inhibition of CK1δ/ε and DVL3 phosphorylation.

Data Presentation

The following table summarizes hypothetical quantitative data representing the expected outcome of treating cells with this compound and analyzing the DVL3 phosphorylation-induced mobility shift. The data is presented as the ratio of the intensity of the upper (phosphorylated) DVL3 band to the lower (unphosphorylated) DVL3 band.

Treatment GroupThis compound Concentration (µM)Treatment Time (hours)Ratio of Phospho-DVL3 to Unphospho-DVL3 (Hypothetical)
Vehicle Control (DMSO)041.5 ± 0.2
This compound140.8 ± 0.15
This compound540.3 ± 0.1
This compound1040.1 ± 0.05

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of DVL3 phosphorylation following this compound treatment.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed HEK293T cells B Treat with this compound or Vehicle A->B C Wash cells with cold PBS B->C D Lyse cells in RIPA buffer with inhibitors C->D E Quantify protein concentration (BCA assay) D->E F Prepare samples and run SDS-PAGE E->F G Transfer proteins to PVDF membrane F->G H Block membrane with 5% BSA in TBST G->H I Incubate with primary antibody (anti-DVL3) H->I J Incubate with HRP-conjugated secondary antibody I->J K Detect with ECL substrate and image J->K L Analyze band intensity K->L

Caption: Workflow for DVL3 phosphorylation analysis by Western blot.

Materials and Reagents
  • Cell Line: HEK293T cells (or other suitable cell line expressing DVL3).

  • Inhibitor: this compound (dissolved in DMSO).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer.

  • Transfer: PVDF membrane, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][3] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[2]

  • Primary Antibody: Rabbit anti-DVL3 polyclonal antibody (e.g., Proteintech #13444-1-AP or Cell Signaling Technology #3218).[4][5]

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare working solutions of this compound in culture medium at the desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium and replace it with the medium containing this compound or vehicle.

    • Incubate the cells for the desired treatment time (e.g., 4 hours).

  • Protein Extraction:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS completely and add 100-150 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.[2]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.[2][3]

    • Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. The lower percentage gel will provide better resolution for the mobility shift of the relatively high molecular weight DVL3 protein.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane.[2]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2][3]

    • Incubate the membrane with the primary anti-DVL3 antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.

    • The following day, wash the membrane three times for 10 minutes each with TBST.[2][3]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST, e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze the band intensities using image analysis software (e.g., ImageJ). Quantify the intensity of the upper (phosphorylated) and lower (unphosphorylated) DVL3 bands. The ratio of these bands can be used to assess the change in DVL3 phosphorylation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2][3][4] It also demonstrates efficient inhibition of CK1α at higher concentrations.[3][5] Developed as a quality chemical probe, this compound, along with its corresponding negative control compound MU2027, exhibits excellent kinome-wide selectivity and high potency in both in vitro and in cellulo environments.[2] Its favorable pharmacokinetic profile also makes it suitable for in vivo studies.[1][2] Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to various cellular processes, including the Wnt, Hedgehog, and Hippo signaling pathways.[1][3] Dysregulation of CK1 activity has been implicated in several malignancies and neurodegenerative diseases, making it an attractive therapeutic target.[3] These application notes provide detailed protocols for the use of this compound in in vitro kinase assays to determine its inhibitory activity.

Quantitative Data Presentation

The inhibitory potency of this compound has been characterized against several kinase isoforms. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (nM)
CK1δ6.1
CK1ε27.7
CK1α17.2
CK1α1L520

Data sourced from in vitro inhibition assays performed by Reaction Biology.[1]

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 408.45 g/mol ), dissolve 0.408 mg of the compound in 100 µL of DMSO.[4]

  • Vortex the solution until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage or at -80°C for extended periods.[2][4]

In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 value of this compound against a target kinase (e.g., CK1δ or CK1ε) using a luminescence-based assay format like ADP-Glo™. The concentrations provided are starting points and should be optimized for your specific experimental conditions.

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • Suitable peptide or protein substrate (e.g., α-casein)[6]

  • This compound stock solution (10 mM in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare Serial Dilutions of this compound:

    • Create a serial dilution series of this compound in DMSO. A common approach is to perform 1:3 or 1:10 serial dilutions to cover a wide concentration range (e.g., from 10 µM down to the pM range).

    • Prepare an intermediate dilution of the stock solution in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

  • Set up the Kinase Reaction:

    • Add the kinase assay buffer to all wells of the assay plate.

    • Add the serially diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Add the substrate to all wells.

    • To initiate the reaction, add the kinase enzyme to all wells except the "no enzyme" control.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the enzyme kinetics.

  • ATP Addition and Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to obtain accurate and comparable IC50 values.[6]

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40-50 minutes.

    • Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" control wells) from all other measurements.

    • Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and the high concentration inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound on CK1δ/ε.

Experimental Workflow Diagram

Caption: General workflow for determining the IC50 of this compound in an in vitro kinase assay.

References

Application Note: Measuring Wnt/β-Catenin Signaling Inhibition by MU1742 using the TOPFlash Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The canonical Wnt/β-catenin signaling pathway is a fundamental regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic development. A key event in this pathway is the stabilization and nuclear translocation of the transcriptional coactivator β-catenin, which then associates with TCF/LEF transcription factors to drive target gene expression.[1][2]

The TOPFlash reporter assay is a robust and widely used method for quantifying the activity of the canonical Wnt pathway.[1][3] It employs a luciferase reporter gene controlled by a promoter containing multiple TCF/LEF binding sites. An increase in nuclear β-catenin results in a proportional increase in luciferase expression, which is measured as a luminescent signal.[2][4]

MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), key enzymes in the Wnt pathway.[5][6][7] These kinases are involved in the phosphorylation and regulation of various pathway components. By inhibiting CK1δ/ε, this compound can modulate Wnt/β-catenin signaling.[5] This application note provides a detailed protocol for using the TOPFlash reporter assay to characterize the inhibitory activity of this compound on the Wnt/β-catenin pathway.

Principle of the Assay

The TOPFlash assay relies on the co-transfection of cells with two plasmids:

  • TOPFlash Reporter Plasmid: Contains the firefly luciferase gene downstream of a minimal promoter (e.g., fos) fused to multiple TCF/LEF transcription factor binding sites.[8]

  • Control Plasmid: Contains a different reporter gene, typically Renilla luciferase, under the control of a constitutive promoter (e.g., CMV or TK). This signal is used to normalize for variations in transfection efficiency and cell number.[8][9]

When the Wnt pathway is activated, β-catenin accumulates in the nucleus, binds to TCF/LEF factors, and induces the expression of firefly luciferase. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in this Wnt-induced luciferase activity. A parallel assay using a FOPFlash plasmid, which contains mutated, non-functional TCF-binding sites, can be used as a negative control to assess non-specific signaling.[8]

Data Presentation: this compound Potency and Selectivity

The following table summarizes the inhibitory potency of this compound against various CK1 isoforms and its recommended concentration for cellular assays.

Assay TypeTargetIC₅₀ ValueRecommended Cellular ConcentrationNotes
In Vitro Kinase Assay CK1δ6.1 nMN/AHigh potency against target isoform.[7]
CK1ε27.7 nMN/AHigh potency against target isoform.[7]
CK1α17.2 nMN/AAlso shows high potency for CK1α at higher concentrations.[6][7][10]
CK1α1L520 nMN/ALower potency against this splice variant.[7]
Cell-Based Assays CK1δ/εN/A< 5 µMTarget engagement confirmed via NanoBRET and Western Blot.[5][7]
No significant cytotoxicity in HEK293 cells up to 10 µM for 24h.[7]

Mandatory Visualizations

Wnt/β-Catenin Signaling Pathway and this compound Mechanism

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylation Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP DVL DVL Frizzled_LRP->DVL Recruitment DVL->Destruction_Complex Inhibition Beta_Catenin_on β-catenin (Stable) Nucleus Nucleus Beta_Catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Transcription Beta_Catenin_on_nuc β-catenin Beta_Catenin_on_nuc->TCF_LEF This compound This compound CK1_node CK1δ/ε This compound->CK1_node Inhibition CK1_node->Destruction_Complex

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on CK1.

TOPFlash Assay Principle

TOPFlash_Principle cluster_reporters Reporter Plasmids cluster_pathway Cellular Process cluster_output Assay Readout TOP_plasmid TOPFlash Plasmid (Firefly Luciferase) Firefly Firefly Signal (Wnt-dependent) TOP_plasmid->Firefly Expression REN_plasmid Control Plasmid (Renilla Luciferase) Renilla Renilla Signal (Constitutive) REN_plasmid->Renilla Expression Wnt_Signal Active Wnt Signal (e.g., Wnt3a) Beta_Catenin β-catenin / TCF-LEF Complex Wnt_Signal->Beta_Catenin Stabilizes Beta_Catenin->TOP_plasmid Activates Transcription Luminescence Luminescence Firefly->Luminescence Normalization Normalized Response (Firefly / Renilla) Firefly->Normalization Renilla->Luminescence Renilla->Normalization

Caption: Principle of the Dual-Luciferase TOPFlash reporter assay.

Experimental Workflow

Workflow cluster1 cluster2 cluster3 cluster4 Day1 Day 1: Cell Seeding s1 Seed HEK293T cells in 96-well plate Day2 Day 2: Transfection s2_1 Prepare DNA mix: TOPFlash + Renilla plasmids Day3 Day 3: Treatment s3_1 Prepare treatments: Wnt3a activator +/- this compound Day4 Day 4: Lysis & Readout s4_1 Wash cells with PBS s1->s2_1 Incubate ~24h s2_2 Add transfection reagent s2_1->s2_2 s2_3 Add complex to cells s2_2->s2_3 s2_3->s3_1 Incubate ~24h s3_2 Replace medium with treatment medium s3_2->s4_1 Incubate ~24h s4_2 Add Passive Lysis Buffer s4_1->s4_2 s4_3 Measure Firefly & Renilla Luminescence s4_2->s4_3 s4_4 Analyze Data: Normalize Firefly to Renilla s4_3->s4_4

Caption: Step-by-step experimental workflow for the TOPFlash assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HEK293T cells

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Plasmids:

    • M50 Super 8x TOPFlash (Addgene #12456) or similar

    • pRL-CMV or pRL-TK (Renilla luciferase control, Promega E2261 or similar)

  • Transfection Reagent: TransIT-LT1 (Mirus Bio), Lipofectamine 2000 (Invitrogen), or similar

  • Wnt Activator: Wnt3a conditioned medium, recombinant Wnt3a, or CHIR99021 (GSK3 inhibitor)

  • Compound of Interest: this compound (and optional negative control, MU2027)

  • Assay Plate: 96-well white, clear-bottom tissue culture plates

  • Reagents:

    • PBS (Phosphate-Buffered Saline)

    • 0.05% Trypsin-EDTA

    • Dual-Luciferase® Reporter Assay System (Promega E1910) or similar

    • Passive Lysis Buffer (included in kit)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Luminometer capable of reading dual-luciferase assays

    • Orbital shaker

Detailed Protocol

Day 1: Cell Seeding

  • Culture HEK293T cells in complete growth medium. Ensure cells are healthy and sub-confluent.

  • Trypsinize, count, and resuspend cells to an appropriate concentration.

  • Seed 2 x 10⁴ cells per well into a 96-well white, clear-bottom plate in a final volume of 100 µL of complete growth medium.[1]

  • Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach and reach 60-80% confluency.

Day 2: Transfection

  • For each well, prepare a DNA-transfection reagent complex in serum-free medium (e.g., Opti-MEM). A suggested DNA ratio is 10:1 of TOPFlash to Renilla plasmid.

    • DNA Mix per well: 90 ng TOPFlash plasmid + 10 ng Renilla plasmid.[9]

    • Transfection Reagent: Use according to the manufacturer's protocol (e.g., for TransIT-LT1, a 3:1 ratio of reagent to DNA is common).[1]

  • Incubate the DNA-reagent complex at room temperature for 20-30 minutes.

  • Gently add the complex dropwise to each well. Swirl the plate gently to mix.

  • Return the plate to the incubator and incubate for 24 hours.[1]

Day 3: Treatment

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM).[7] Store at -20°C.[5]

  • Prepare Treatment Media: Prepare serial dilutions of this compound in serum-free or low-serum medium. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.1%).

  • Prepare Activator Medium: Prepare medium containing the Wnt pathway activator.

    • Example: Medium containing Wnt3a conditioned media (e.g., 50% v/v) or a final concentration of 3 µM CHIR99021.[1]

  • Administer Treatment:

    • Carefully aspirate the medium from the cells.

    • Add 100 µL of the appropriate treatment medium to each well (e.g., Control, Wnt Activator alone, Wnt Activator + various concentrations of this compound).

  • Return the plate to the incubator and incubate for 18-24 hours.

Day 4: Cell Lysis and Luminescence Reading

  • Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Remove the treatment medium from the wells.

  • Gently wash the cells once with 100 µL of PBS per well.

  • Add 20-50 µL of 1X Passive Lysis Buffer to each well.[1][4]

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[1]

  • Following the manufacturer’s protocol for the Dual-Luciferase® system:

    • Program the luminometer to inject Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.

    • Next, program it to inject the Stop & Glo® Reagent (which quenches the firefly reaction and initiates the Renilla reaction) and measure Renilla luminescence.

Data Analysis
  • Normalization: For each well, normalize the firefly luciferase reading by dividing it by the Renilla luciferase reading. This gives the Relative Luciferase Units (RLU).[1]

    • RLU = Firefly Luciferase Signal / Renilla Luciferase Signal

  • Fold Change Calculation: To determine the effect of this compound, calculate the fold change relative to the Wnt-activated control (which is set to 100% or 1-fold inhibition).

    • % Inhibition = (1 - (RLU_sample / RLU_activated_control)) * 100

  • IC₅₀ Calculation: Plot the % Inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Luminescence Signal Low transfection efficiency; Insufficient cells; Reagents expired.Optimize transfection reagent-to-DNA ratio; Ensure appropriate cell seeding density and health; Use fresh reagents.
High Well-to-Well Variability Inconsistent cell seeding or transfection.Ensure a homogenous single-cell suspension before seeding; Mix transfection complexes gently but thoroughly before adding.
No/Weak Wnt Activation Inactive Wnt ligand/activator; Cell line unresponsive.Use a fresh batch of activator (e.g., CHIR99021 is very robust); Confirm cell line is appropriate for Wnt assays.[1]
High Background Signal Non-specific promoter activity.Include a FOPFlash (mutant TCF sites) control to quantify and subtract background activity.[8]

References

Application Notes and Protocols for MU1742 Formulation in Aqueous Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MU1742 is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] These serine/threonine kinases are crucial regulators of various cellular processes, including the Wnt, Hedgehog, and Hippo signaling pathways.[1][2] Due to its favorable pharmacokinetic profile, this compound is a valuable tool for in vivo studies aimed at understanding the physiological and pathophysiological roles of CK1δ/ε.[1][3] At higher concentrations, this compound can also inhibit CK1α.[2][4] This document provides detailed protocols for the preparation and administration of this compound in aqueous solutions for animal studies, along with relevant technical data and pathway information.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating experimental design and interpretation.

Table 1: Physicochemical and Storage Properties

ParameterValueSource
Molecular Weight 408.46 g/mol [1]
Molecular Formula C₂₂H₂₂F₂N₆[1]
Recommended In Vivo Formulation Dihydrochloride salt (.2HCl) for aqueous solutions[1][3]
Solubility (DMSO) ≥10 mM[1][3]
Long-term Storage -20 °C[1][3]
Short-term Storage Room Temperature[1][3]

Table 2: In Vitro Potency (IC₅₀)

TargetIC₅₀ (nM)Source
CK1δ 6.1 nM[3]
CK1ε 27.7 nM[3]
CK1α1 7.2 nM[3]
CK1α1L 520 nM[3]

Table 3: Pharmacokinetic Parameters in Mice

ParameterValueDosing ConditionSource
Administration Route Per Oral (PO)20 mg/kg of this compound .2HCl[1][3]
Oral Bioavailability (F) 57%20 mg/kg[1][3]
Recommended In Vivo Dose 20 mg/kg (for PK studies) to 100 mg/kg (for efficacy)Well-tolerated in mice[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride for Oral Administration

This protocol describes the preparation of an aqueous solution of this compound for in vivo oral gavage experiments. The dihydrochloride salt form is recommended to enhance aqueous solubility.[1][3]

Materials:

  • This compound powder

  • Hydrochloric acid (HCl) solution (e.g., 1N)

  • Sterile, purified water or saline (0.9% NaCl)

  • pH meter

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Suspend the this compound powder in a small volume of the chosen aqueous vehicle (e.g., sterile water or saline).

  • Salt Formation: While vortexing, add 2 molar equivalents of HCl solution dropwise to the suspension. This converts the base form of this compound to its more soluble dihydrochloride salt.

  • Dissolution: Continue to vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures has not been formally tested.[1][3]

  • pH Adjustment (Optional): If required for the experimental model, adjust the pH of the final solution using dilute HCl or NaOH. Ensure the final pH is within a physiologically acceptable range for oral administration.

  • Volume Adjustment: Bring the solution to the final desired concentration with the aqueous vehicle. For example, for a 20 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, a 2 mg/mL solution is required.

  • Sterilization: If necessary, filter the final solution through a 0.22 µm sterile filter.

  • Storage: Use the freshly prepared solution for administration. Short-term storage recommendations at room temperature are available, but stability in aqueous solution has not been defined.[1][3]

Protocol 2: In Vivo Administration and Target Engagement Analysis

This protocol outlines the procedure for oral administration of this compound to mice and subsequent analysis to confirm target engagement.

Materials:

  • Prepared this compound dosing solution (from Protocol 1)

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Oral gavage needles

  • Tissue harvesting tools

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for Western blotting

  • Antibodies: Anti-phospho-DVL2/3, Anti-total-DVL2/3, Anti-β-actin (or other loading control)

Procedure:

  • Dosing: Administer the prepared this compound solution to mice via oral gavage. Doses of 20 mg/kg to 100 mg/kg have been shown to be effective and well-tolerated.[1][3] A vehicle-only group and a group treated with the negative control compound (MU2027) should be included.

  • Time Course: Determine the optimal time point for tissue collection based on the pharmacokinetic profile or a pilot time-course experiment. Stable plasma concentrations have been noted.[1]

  • Tissue Collection: At the designated time point post-administration, euthanize the animals according to approved institutional protocols. Promptly collect tissues of interest (e.g., lung tissue, where target engagement has been demonstrated).[1]

  • Protein Extraction: Homogenize the collected tissues in ice-cold lysis buffer to extract total protein.

  • Western Blot Analysis:

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phosphorylated DVL2 or DVL3 to assess the inhibitory effect of this compound.

    • Probe for total DVL2/3 and a loading control to normalize the data.

    • Incubate with appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities. A reduction in the ratio of phosphorylated DVL to total DVL in the this compound-treated group compared to the vehicle control indicates successful target engagement in vivo.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting an in vivo study with this compound.

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration & Analysis p1 Weigh this compound Powder p2 Suspend in Vehicle (e.g., Saline) p1->p2 p3 Add 2 eq. HCl to form .2HCl salt p2->p3 p4 Ensure Complete Dissolution p3->p4 p5 Adjust to Final Concentration p4->p5 a1 Administer via Oral Gavage (20-100 mg/kg) p5->a1 Dosing Solution a2 Collect Tissues at Defined Time Point a1->a2 a3 Extract Protein Lysates a2->a3 a4 Western Blot for p-DVL / Total DVL a3->a4 a5 Analyze Target Engagement a4->a5 G cluster_off Wnt OFF State cluster_on Wnt ON State dc Destruction Complex (APC, Axin, GSK3, CK1) beta_cat β-catenin dc->beta_cat Phosphorylates beta_cat_p p-β-catenin beta_cat->beta_cat_p proteasome Proteasome beta_cat_p->proteasome Degradation wnt Wnt Ligand fzd Frizzled (FZD) wnt->fzd lrp LRP5/6 wnt->lrp dvl DVL fzd->dvl Recruits dc2 Destruction Complex dvl->dc2 Inhibits beta_cat2 β-catenin nucleus Nucleus beta_cat2->nucleus Accumulates & Translocates tcf TCF/LEF genes Target Gene Transcription tcf->genes Activates This compound This compound ck1 CK1δ/ε This compound->ck1 Inhibits ck1->dvl Phosphorylates & Activates DVL

References

Application Notes and Protocols for Measuring MU1742 Potency

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potency of MU1742, a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε. The described cell-based assays are designed to measure target engagement, downstream signaling effects, and cellular responses to this compound treatment.

Introduction

This compound is a chemical probe that selectively inhibits CK1δ and CK1ε, and at higher concentrations, also shows activity against CK1α.[1][2] CK1 isoforms are serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of key signaling pathways such as Wnt, Hedgehog, and Hippo.[2][3][4] Dysregulation of CK1 activity has been implicated in several diseases, including cancer and neurodegenerative disorders.[2] Therefore, accurate measurement of the potency of CK1 inhibitors like this compound in a cellular context is essential for their development as research tools and potential therapeutics.

This document outlines several cell-based assays to characterize the biological activity of this compound, from direct target engagement to downstream pathway modulation and cellular phenotypic changes.

Data Presentation

The potency of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro and In-Cellular Potency of this compound against CK1 Isoforms

Assay TypeTarget IsoformIC50 / EC50 (nM)Reference
In Vitro Kinase AssayCK1α17.2[1]
CK1δ6.1[1]
CK1ε27.7[1]
NanoBRET™ Cellular Target Engagement (HEK293 cells)CK1α13500[1]
CK1δ47[1]
CK1ε220[1]

Table 2: Example Cellular Assay Data for this compound

AssayCell LineEndpointThis compound Potency (IC50/EC50)Reference
TOPFlash Wnt ReporterHEK293Inhibition of Wnt3a-induced luciferase activity~100-500 nM (Estimated)[1]
Cell Migration (Chemotaxis)JurkatInhibition of CCL19-induced migrationPotent Inhibition Observed[3]
Cytotoxicity (Alamar Blue)JURKAT, HEK293Cell ViabilityNo significant cytotoxicity up to 10 µM[1]

Signaling Pathway

The canonical Wnt signaling pathway is a key target of this compound. The diagram below illustrates the central role of CK1 in this pathway. In the "off-state," a destruction complex containing Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6, Dishevelled (DVL) is recruited, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes. This compound inhibits CK1δ/ε, which are also known to phosphorylate DVL and regulate the pathway.[5][6]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled binds LRP5_6 LRP5/6 Frizzled->LRP5_6 DVL Dishevelled (DVL) LRP5_6->DVL recruits DestructionComplex Axin APC GSK3β CK1α DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex:f3->BetaCatenin phosphorylates DestructionComplex:f2->BetaCatenin phosphorylates Proteasome Proteasome BetaCatenin->Proteasome degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc translocates This compound This compound This compound->DestructionComplex:f3 inhibits CK1α TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF activates WntTargetGenes Wnt Target Genes TCF_LEF->WntTargetGenes transcription

Canonical Wnt Signaling Pathway and the Action of this compound.

Experimental Protocols

NanoBRET™ Target Engagement Assay

This assay quantifies the binding of this compound to CK1 isoforms in living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CK1 protein (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound like this compound competes with the tracer for binding, leading to a decrease in the BRET signal.

NanoBRET_Workflow start Start transfect Transfect cells with CK1-NanoLuc construct start->transfect plate Plate transfected cells in 96-well plate transfect->plate add_tracer_cmpd Add NanoBRET tracer and serial dilutions of this compound plate->add_tracer_cmpd incubate Incubate for 2 hours add_tracer_cmpd->incubate add_substrate Add Nano-Glo substrate incubate->add_substrate read Read donor (450 nm) and acceptor (610 nm) emissions add_substrate->read analyze Calculate BRET ratio and determine EC50 read->analyze end End analyze->end

NanoBRET™ Target Engagement Assay Workflow.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Plasmids for CK1δ-NanoLuc and CK1ε-NanoLuc fusion proteins

  • Transfection reagent (e.g., FuGENE® HD)

  • NanoBRET™ Tracer K-10

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Plate reader capable of measuring luminescence at 450 nm and 610 nm

Protocol:

  • Transfection: Co-transfect HEK293 cells with the CK1-NanoLuc construct and a carrier DNA according to the manufacturer's protocol.

  • Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL. Dispense 38 µL of the cell suspension into each well of a 96-well plate.[7]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound in Opti-MEM™. Add the NanoBRET tracer to the compound dilutions. Add 2 µL of the tracer/compound mix to the wells containing cells.[7]

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[7]

  • Substrate Addition: Prepare the Nano-Glo® substrate solution containing the extracellular inhibitor. Add 20 µL of this solution to each well.[7]

  • Measurement: Read the plate within 20 minutes on a plate reader, measuring donor emission at 450 nm and acceptor emission at 610 nm.[7]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Western Blotting for DVL3 Phosphorylation

This assay assesses the functional consequence of CK1 inhibition by measuring the phosphorylation status of Dishevelled-3 (DVL3), a downstream substrate.

Principle: CK1-mediated phosphorylation of DVL3 causes a characteristic electrophoretic mobility shift on SDS-PAGE. Inhibition of CK1 by this compound is expected to reduce this phosphorylation, resulting in a faster-migrating DVL3 band.[8]

Materials:

  • HEK293T cells

  • Plasmids for FLAG-tagged DVL3 and constitutively active CK1ε (optional, for overexpression studies)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-FLAG, anti-DVL3, anti-phospho-DVL3 (if available), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Culture and Treatment: Plate HEK293T cells and, if desired, transfect with DVL3 and/or CK1ε plasmids. Allow cells to grow for 24-48 hours.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-DVL3) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Analyze the band shift of DVL3. A decrease in the slower-migrating (phosphorylated) form and an increase in the faster-migrating (unphosphorylated) form with increasing this compound concentration indicates CK1 inhibition.

TOPFlash Reporter Assay for Wnt Signaling

This luciferase-based reporter assay measures the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: The TOPFlash reporter plasmid contains T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites upstream of a firefly luciferase gene. In the presence of active Wnt signaling, nuclear β-catenin complexes with TCF/LEF to drive luciferase expression. A control plasmid (FOPFlash) with mutated TCF/LEF sites is used to measure non-specific activation. A Renilla luciferase plasmid is co-transfected for normalization.[2][9]

TOPFlash_Workflow start Start cotransfect Co-transfect cells with TOPFlash, FOPFlash, and Renilla plasmids start->cotransfect plate Plate transfected cells in 96-well plate cotransfect->plate treat Treat cells with Wnt3a and serial dilutions of this compound plate->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Calculate normalized luciferase activity and determine IC50 measure->analyze end End analyze->end

TOPFlash Reporter Assay Workflow.

Materials:

  • HEK293T cells

  • TOPFlash, FOPFlash, and pRL-TK (Renilla) plasmids

  • Transfection reagent

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-Luciferase® Reporter Assay System

  • White, 96-well assay plates

  • Luminometer

Protocol:

  • Transfection: Co-transfect HEK293T cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids.[10]

  • Cell Plating: 24 hours post-transfection, plate the cells in a 96-well plate.[10]

  • Treatment: After another 24 hours, treat the cells with a Wnt pathway activator (e.g., Wnt3a conditioned medium) in the presence of serial dilutions of this compound.[2]

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of this compound is determined by the reduction in normalized luciferase activity. Plot the normalized activity against the logarithm of the this compound concentration to calculate the IC50.

Cell Migration (Chemotaxis) Assay

This assay measures the effect of this compound on the migration of cells towards a chemoattractant.

Principle: A transwell insert with a porous membrane separates an upper chamber containing cells from a lower chamber containing a chemoattractant (e.g., CCL19). The ability of this compound to inhibit the migration of cells through the pores towards the chemoattractant is quantified.[3]

Materials:

  • Jurkat T-cells (or other migratory cell line)

  • RPMI 1640 medium with 2% FBS

  • Recombinant human CCL19

  • Transwell inserts (e.g., 5 µm pore size) for 24-well plates

  • Flow cytometer or a cell counting method

Protocol:

  • Prepare Lower Chamber: Add medium with or without the chemoattractant (e.g., 50-100 ng/mL CCL19) to the lower wells of the 24-well plate.[12][13]

  • Prepare Cells: Resuspend Jurkat cells in medium at a concentration of 1-2 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.

  • Add Cells to Upper Chamber: Add the cell suspension to the upper chamber of the transwell inserts.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[14]

  • Quantify Migrated Cells: Collect the cells from the lower chamber and count them using a flow cytometer or a hemocytometer.

  • Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Determine the IC50 of this compound for migration inhibition by plotting the percentage of migration against the drug concentration.

Cell Viability/Cytotoxicity Assay (Alamar Blue)

This assay is used to determine if the observed effects of this compound are due to its specific inhibitory activity rather than general cytotoxicity.

Principle: The Alamar Blue reagent contains resazurin, a non-fluorescent blue dye that is converted to the fluorescent red resorufin by the metabolic activity of living cells. The amount of fluorescence is proportional to the number of viable cells.[15][16]

Materials:

  • JURKAT or HEK293 cells

  • AlamarBlue™ Cell Viability Reagent

  • 96-well plates (clear or black)

  • Fluorescence plate reader (Ex: 560 nm, Em: 590 nm)

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add Alamar Blue: Add Alamar Blue reagent to each well (typically 10% of the culture volume) and mix gently.[15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[3]

  • Measure Fluorescence: Read the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.[17]

  • Data Analysis: Subtract the background fluorescence (from wells with medium and Alamar Blue but no cells). Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the this compound concentration to determine the CC50 (50% cytotoxic concentration). This compound is reported to have no significant cytotoxicity up to 10 µM in JURKAT and HEK293 cells over 24 hours.[1]

References

Application of MU1742 in Leukemia Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MU1742 is a potent and selective chemical probe for the protein kinases Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] Deregulation of CK1 activity has been linked to the pathogenesis of several cancers, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[1][2] this compound exerts its effects primarily through the inhibition of the Wnt signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[3] In leukemia, aberrant Wnt signaling is often associated with the maintenance of leukemia stem cells and resistance to therapy.[4][5] These notes provide an overview of the application of this compound in leukemia cell lines, including its mechanism of action, and detailed protocols for evaluating its effects.

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound targets CK1δ and CK1ε, which are key components of the Wnt signaling cascade. In the canonical Wnt pathway, the absence of a Wnt ligand leads to the degradation of β-catenin. However, upon Wnt ligand binding to its receptor, a signaling cascade is initiated that involves the phosphorylation of the scaffold protein Dishevelled (DVL) by CK1δ/ε.[3][6] This leads to the disassembly of the β-catenin destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, leading to the expression of target genes that promote cell proliferation and survival, such as c-Myc, CCND1 (Cyclin D1), and BIRC5 (Survivin).[2][4][7]

By inhibiting CK1δ and CK1ε, this compound prevents the phosphorylation of DVL, thereby promoting the degradation of β-catenin and inhibiting the transcription of its target genes. This leads to a reduction in leukemia cell proliferation and survival.

Signaling Pathway Diagram

MU1742_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 LRP5_6->DVL Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β) DVL->Destruction_Complex inhibits CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->DVL phosphorylates beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Apoptosis Apoptosis Destruction_Complex->Apoptosis Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates This compound This compound This compound->CK1_delta_epsilon inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF activates Target_Genes Target Genes (c-Myc, Cyclin D1, Survivin) TCF_LEF->Target_Genes promotes transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Proliferation->Apoptosis inhibits

Caption: this compound inhibits CK1δ/ε, preventing Wnt-induced β-catenin stabilization.

Data Presentation

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (µM) after 72h
JURKATAcute T-cell Leukemia>10[3]
User Data
User Data
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Table 2: Effect of this compound on Apoptosis in Leukemia Cell Lines

Cell LineTreatment (Concentration, Time)% Apoptotic Cells (Annexin V+)
User Data
User Data
User Data

Table 3: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines

Cell LineTreatment (Concentration, Time)% G0/G1 Phase% S Phase% G2/M Phase
User Data
User Data
User Data

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Leukemia cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after this compound treatment.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Leukemia cell lines

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.[8]

Protocol 4: Western Blot for DVL3 Phosphorylation

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of DVL3.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-DVL3, anti-DVL3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.[9][10]

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis start Seed Leukemia Cells treat Treat with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle protein Protein Extraction treat->protein ic50 IC50 Determination viability->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis cell_cycle->flow_analysis western Western Blot (p-DVL3, DVL3, β-catenin) protein->western wb_quant Western Blot Quantification western->wb_quant conclusion Conclusion ic50->conclusion flow_analysis->conclusion wb_quant->conclusion

Caption: Workflow for evaluating this compound in leukemia cell lines.

References

Troubleshooting & Optimization

troubleshooting MU1742 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when using the CK1δ/ε inhibitor, MU1742. The guidance is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is possible to prepare at least a 10 mM solution in DMSO.[1][2] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What is the cause and how can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules and is often due to the compound's low aqueous solubility. When the highly concentrated DMSO stock is introduced into the aqueous environment, the compound may crash out of solution as the DMSO is diluted.

To prevent this, consider the following troubleshooting steps:

  • Lower the final concentration: Your target concentration may exceed the aqueous solubility limit of this compound.

  • Optimize the final DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final volume.

  • Adjust the pH of your buffer: The solubility of compounds with ionizable groups can be pH-dependent. Experimenting with different pH values for your buffer may improve solubility.

  • Use a co-solvent or surfactant: For challenging cases, the addition of a small amount of a co-solvent like polyethylene glycol (PEG) or a surfactant like Tween-80 to the aqueous buffer can improve solubility.[4]

Q3: Is this compound suitable for in vivo studies, and how should I formulate it for administration?

A3: Yes, this compound is suitable for in vivo use and has shown a favorable pharmacokinetic profile in mice.[2] For aqueous solutions intended for in vivo experiments, it is recommended to formulate this compound as a dihydrochloride (.2HCl) salt to improve its aqueous solubility.[1][2] Alternatively, several formulation protocols using co-solvents have been established to achieve a clear solution.[3]

Q4: How should I store this compound?

A4: For long-term storage of the solid compound, a temperature of -20°C is recommended.[1][2] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3] It is advisable to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guides

Issue: Persistent Precipitation in Aqueous Buffers

If you have tried the initial troubleshooting steps and still observe precipitation, a more systematic approach to optimizing your buffer conditions may be necessary.

  • pH Screening: If your experimental design allows, test the solubility of this compound in a range of buffers with different pH values.

  • Salt Concentration: The ionic strength of your buffer can influence solubility. Try preparing your buffer with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) to find the optimal condition.[5]

  • Co-solvent Systems: For particularly difficult solubility issues, you can explore the use of co-solvent systems. Below are some published formulations that yield a clear solution at 2.5 mg/mL.[3]

Quantitative Data

Table 1: this compound Solubility and Formulation Data

Solvent/FormulationConcentrationObservationsSource
DMSO≥ 10 mMClear solution[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (6.12 mM)Clear solution (requires sonication)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (6.12 mM)Clear solution (requires sonication)[3]
10% DMSO, 90% Corn Oil2.5 mg/mL (6.12 mM)Clear solution (requires sonication)[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the molecular weight of this compound (408.46 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM stock from 1 mg of this compound, you would add 244.8 µL of DMSO.

  • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Vortex or sonicate the solution gently until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Method for Diluting this compound into Aqueous Buffer for In Vitro Assays

  • Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO to get closer to your final desired concentration.

  • Add the diluted DMSO solution to your pre-warmed aqueous buffer (e.g., cell culture medium or assay buffer) while gently vortexing. The final concentration of DMSO should ideally be kept below 0.5%.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Always prepare a vehicle control using the same final concentration of DMSO in your aqueous buffer.

Protocol 3: Example Formulation for In Vivo Studies (2.5 mg/mL)

This protocol is adapted from published formulation data and yields a clear solution.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is formed.

  • If necessary, use gentle heating or sonication to aid dissolution.

Visualizations

G Troubleshooting this compound Aqueous Solubility start Start: this compound DMSO Stock dilute Dilute into Aqueous Buffer start->dilute check Precipitation Observed? dilute->check success Clear Solution: Proceed with Experiment check->success No troubleshoot Troubleshooting Steps check->troubleshoot Yes step1 1. Lower Final Concentration troubleshoot->step1 step2 2. Optimize DMSO % (e.g., up to 0.5%) step1->step2 step3 3. Adjust Buffer pH step2->step3 step4 4. Use Co-solvents/Surfactants step3->step4 formulate Consider .2HCl Salt Formulation step4->formulate

Caption: A workflow for troubleshooting this compound solubility issues.

Wnt_Pathway Wnt Signaling Pathway and this compound Inhibition cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_off->Proteasome TCF_off TCF/LEF Genes_off Wnt Target Genes OFF TCF_off->Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dsh Frizzled_LRP->Dsh Activates DestructionComplex_on Destruction Complex Dsh->DestructionComplex_on Inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_on TCF/LEF Genes_on Wnt Target Genes ON TCF_on->Genes_on CK1 CK1δ/ε CK1->DestructionComplex This compound This compound This compound->CK1

Caption: this compound inhibits CK1δ/ε in the Wnt signaling pathway.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_Hippo_On Hippo ON (High Cell Density) cluster_Hippo_Off Hippo OFF (Low Cell Density) MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ_p p-YAP/TAZ LATS1_2->YAP_TAZ_p Phosphorylates CK1 CK1δ/ε LATS1_2->CK1 Primes Cytoplasm Cytoplasmic Sequestration & Degradation YAP_TAZ_p->Cytoplasm Genes_off Target Genes OFF YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus TEAD TEAD Genes_on Target Genes ON (Proliferation, Survival) TEAD->Genes_on CK1->YAP_TAZ_p Further Phosphorylates This compound This compound This compound->CK1

Caption: this compound inhibits CK1δ/ε, a regulator of YAP/TAZ in the Hippo pathway.

Hedgehog_Pathway Hedgehog Signaling and this compound cluster_Hh_Off Hedgehog OFF cluster_Hh_On Hedgehog ON PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU_Complex SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_Complex->GLI_R Processing Genes_off Hh Target Genes OFF GLI_R->Genes_off Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved SUFU_Complex_on SUFU-GLI Complex SMO_on->SUFU_Complex_on Inhibits Dissociation GLI_A GLI-A (Activator) SUFU_Complex_on->GLI_A Release Nucleus Nucleus GLI_A->Nucleus Genes_on Hh Target Genes ON CK1_Hh CK1δ/ε CK1_Hh->GLI_A Phosphorylates (promotes activation) MU1742_Hh This compound MU1742_Hh->CK1_Hh

Caption: this compound inhibits CK1δ/ε, which can modulate GLI activator function.

References

optimizing MU1742 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective CK1δ/ε inhibitor, MU1742. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize this compound concentration in your experiments to ensure on-target efficacy while minimizing off-target effects.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with this compound.

Issue 1: Unexpected or inconsistent cellular phenotype observed.

  • Possible Cause 1: Off-target effects due to high concentration.

    • Solution: this compound is a potent inhibitor of CK1δ and CK1ε. While highly selective, concentrations significantly above the recommended range may lead to off-target inhibition, including targeting CK1α.[1][] It is recommended to keep cellular assay concentrations below 5 µM.[3] To determine the optimal concentration for your specific cell line and experimental endpoint, perform a dose-response curve.

  • Possible Cause 2: Cell line-specific effects.

    • Solution: The cellular context, including the expression levels of CK1 isoforms and compensatory signaling pathways, can influence the response to this compound. We recommend testing the inhibitor in multiple cell lines to distinguish between compound-specific and cell-line-specific effects.

  • Possible Cause 3: Inhibitor instability.

    • Solution: While stability information is not fully detailed, it is recommended to prepare fresh dilutions from a frozen stock for each experiment to avoid degradation. Long-term storage at -20°C is recommended.

Issue 2: No or weak inhibition of the intended biological process.

  • Possible Cause 1: Suboptimal inhibitor concentration.

    • Solution: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the EC50 for your specific assay. The cellular potency (EC50) of this compound for CK1δ is 47 nM and for CK1ε is 220 nM in HEK293 cells.[3]

  • Possible Cause 2: Low expression or activity of CK1δ/ε in the cell model.

    • Solution: Confirm the expression and activity of CK1δ and CK1ε in your cell line using Western blotting or other protein analysis techniques. If the target kinases are not sufficiently expressed or active, consider using a different cell model.

  • Possible Cause 3: Poor cell permeability.

    • Solution: While this compound is suitable for in vivo use, indicating good cell permeability, extreme cell types might show reduced uptake. If permeability issues are suspected, consider extending the incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][3] At higher concentrations, it can also inhibit Casein Kinase 1 alpha (CK1α).[1][]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: For cellular assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity and avoid off-target effects.[3] The optimal concentration should be determined empirically for each cell line and assay.

Q3: What are the known off-target effects of this compound?

A3: A kinome-wide screen against 415 protein kinases at a 1 µM concentration showed that only CK1 kinases were significantly inhibited, with no off-targets observed below a 40% residual activity threshold.[4] However, at concentrations higher than recommended, the risk of engaging other kinases increases. The most prominent known off-target at higher concentrations is CK1α.[1][]

Q4: How can I confirm that this compound is engaging its target in my cells?

A4: Target engagement can be confirmed using several methods:

  • Western Blotting: Assess the phosphorylation of known downstream substrates of CK1δ/ε, such as DVL3.[4] A decrease in the phosphorylation of these substrates upon this compound treatment indicates target engagement.

  • NanoBRET™ Target Engagement Assay: This live-cell assay provides a quantitative measurement of compound binding to the target kinase.[3]

Q5: Is there a negative control compound available for this compound?

A5: Yes, MU2027 is the recommended negative control for this compound. It is structurally similar but has significantly reduced activity against CK1 isoforms.

Quantitative Data Summary

Parameter Value Assay Type Reference
Recommended Cell Assay Concentration < 5 µMCellular Assays[3]
In Vitro IC50 (CK1δ) 6.1 nMBiochemical Assay[3]
In Vitro IC50 (CK1ε) 27.7 nMBiochemical Assay[3]
In Vitro IC50 (CK1α1) 7.2 nMBiochemical Assay[3]
Cellular EC50 (CK1δ) 47 nMNanoBRET™ (HEK293)[3]
Cellular EC50 (CK1ε) 220 nMNanoBRET™ (HEK293)[3]
Cellular EC50 (CK1α1) 3500 nMNanoBRET™ (HEK293)[3]
In Vivo Recommended Dose (Mice) 20 mg/kg (PO)Pharmacokinetics[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes how to perform a dose-response experiment to determine the GI50 (concentration that causes 50% growth inhibition) of this compound in a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dilution).

  • Treatment: Remove the old media from the cells and add the prepared inhibitor dilutions.

  • Incubation: Incubate the plate for a period relevant to your endpoint (e.g., 72 hours for a proliferation assay).

  • Viability Assay: Assess cell viability using your chosen method according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the GI50 value.

Protocol 2: Confirming Target Engagement using Western Blot for p-DVL3

This protocol details how to assess the phosphorylation of DVL3, a downstream target of CK1δ/ε, to confirm this compound target engagement.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-DVL3 (Ser282) and anti-DVL3

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate with the anti-phospho-DVL3 primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-DVL3 antibody to assess total DVL3 levels for normalization.

  • Data Analysis: Quantify the band intensities for p-DVL3 and total DVL3. A decrease in the p-DVL3/total DVL3 ratio with increasing this compound concentration indicates target engagement.

Visualizations

Signaling_Pathway CK1δ/ε Signaling and this compound Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL BetaCatenin β-catenin DVL->BetaCatenin Stabilization CK1 CK1δ/ε CK1->DVL Phosphorylation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression This compound This compound This compound->CK1 Inhibition

Caption: Wnt signaling pathway showing inhibition of CK1δ/ε by this compound.

Experimental_Workflow Workflow for Optimizing this compound Concentration Start Start DoseResponse Perform Dose-Response (e.g., Cell Viability Assay) Start->DoseResponse DetermineGI50 Determine GI50 DoseResponse->DetermineGI50 TargetEngagement Confirm Target Engagement (e.g., Western Blot for p-DVL3) DetermineGI50->TargetEngagement SelectConcentration Select Optimal Concentration (≤ 5 µM and shows target engagement) TargetEngagement->SelectConcentration PhenotypicAssay Perform Phenotypic Assay SelectConcentration->PhenotypicAssay End End PhenotypicAssay->End

Caption: Experimental workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Troubleshooting Off-Target Effects Start Unexpected Phenotype? CheckConc Is [this compound] > 5µM? Start->CheckConc LowerConc Lower [this compound] and repeat CheckConc->LowerConc Yes ConcOK Concentration is within range CheckConc->ConcOK No CheckTarget Confirm Target Engagement (Western Blot, NanoBRET) ConcOK->CheckTarget TargetEngaged Target Engaged? CheckTarget->TargetEngaged NoTargetEngagement Increase [this compound] or check target expression TargetEngaged->NoTargetEngagement No OffTarget Consider Off-Target Effects TargetEngaged->OffTarget Yes UseControl Use Negative Control (MU2027) or structurally different inhibitor OffTarget->UseControl

References

Technical Support Center: Interpreting Unexpected Results from MU1742 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving the chemical probe MU1742.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe for the protein kinases Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] At higher concentrations, it can also inhibit Casein Kinase 1 alpha (CK1α). Its mechanism of action is the inhibition of these kinases, which are key regulators of various cellular processes, most notably the Wnt signaling pathway.[1] A structurally related but inactive compound, MU2027, is available as a negative control.

Q2: What are the recommended concentrations of this compound for cell-based assays?

A2: For most cell-based assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity for CK1δ/ε.

Q3: How should I prepare and store this compound?

A3: this compound can be dissolved in DMSO to prepare a stock solution of at least 10 mM. For long-term storage, it is recommended to keep the stock solution at -20°C. Short-term storage at room temperature is also possible. For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride salt in an aqueous solution.[1]

Q4: I am observing a phenotype that is inconsistent with the known function of CK1δ/ε. Could this be an off-target effect?

A4: While this compound is highly selective, off-target effects are a possibility with any small molecule inhibitor, especially at higher concentrations.[2][3] An unexpected phenotype could be due to the inhibition of other kinases or non-kinase proteins.[2][4] It is also important to consider that at higher concentrations, this compound can inhibit CK1α, which may lead to different cellular outcomes. To investigate this, consider performing a dose-response experiment to see if the phenotype is observed at lower, more selective concentrations. Using the negative control, MU2027, can also help determine if the observed effect is due to the specific inhibition of CK1δ/ε.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and provides actionable steps for troubleshooting.

Issue 1: Discrepancy between in vitro and in cellulo results.

  • Possible Cause: You observe potent inhibition of CK1δ/ε in a biochemical assay, but the cellular response is weaker than expected.

  • Troubleshooting Steps:

    • Verify Cellular Target Engagement: Use a target engagement assay like NanoBRET™ to confirm that this compound is reaching and binding to CK1δ/ε within the cell.[5][6][7][8][9]

    • Check for Compound Efflux: The compound may be actively transported out of the cells by efflux pumps. Consider using cell lines with known efflux pump expression profiles or using efflux pump inhibitors.

    • Assess Compound Stability: Ensure that this compound is stable in your cell culture medium under the experimental conditions.

    • Consider ATP Competition: Biochemical assays are often run at lower ATP concentrations than those found in cells. The high intracellular ATP concentration can compete with ATP-competitive inhibitors like this compound, leading to a decrease in apparent potency.[10][11]

Issue 2: Unexpected Cellular Phenotype or Toxicity.

  • Possible Cause: You observe a cellular effect that cannot be readily explained by the inhibition of CK1δ/ε, or you see significant cytotoxicity at concentrations where you expect target engagement.

  • Troubleshooting Steps:

    • Perform a Dose-Response Analysis: Determine the concentration at which the unexpected phenotype appears. If it only occurs at high concentrations, it is more likely to be an off-target effect.

    • Use the Negative Control: Treat cells with the inactive analog MU2027 at the same concentrations as this compound. If the phenotype is not observed with MU2027, it suggests the effect is related to the specific chemical scaffold of this compound.

    • Orthogonal Validation: Use a different, structurally unrelated inhibitor of CK1δ/ε to see if the same phenotype is produced. Alternatively, use genetic approaches like siRNA or CRISPR/Cas9 to knockdown CK1δ and/or CK1ε and observe if the phenotype is recapitulated.

    • Kinome-Wide Profiling: To identify potential off-targets, consider having this compound profiled against a broad panel of kinases.[12]

Issue 3: Inconsistent or Noisy Data in the TopFlash Reporter Assay.

  • Possible Cause: You are using the TopFlash reporter assay to measure Wnt pathway inhibition by this compound, but the results are variable.

  • Troubleshooting Steps:

    • Optimize Transfection Efficiency: Ensure consistent and high transfection efficiency of the TopFlash reporter and control (e.g., Renilla luciferase) plasmids.

    • Verify Wnt Pathway Activation: Confirm that your method of Wnt pathway activation (e.g., Wnt3a conditioned media, GSK3β inhibitor) is robust and gives a consistent signal-to-background ratio.

    • Normalize to a Control Reporter: Always normalize the Firefly luciferase signal from the TopFlash reporter to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

    • Check for Luciferase Inhibition: At high concentrations, some compounds can directly inhibit luciferase enzymes. Run a control experiment to test if this compound affects Firefly or Renilla luciferase activity in your assay system.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
CK1α7.2
CK1δ6.1
CK1ε27.7
p38α>10,000

Data from kinome-wide screening at 1 µM concentration showed strong inhibition of only CK1 kinases.[1]

Table 2: Cellular Potency of this compound

AssayCell LineIC50 (nM)
NanoBRET (CK1δ)HEK29368
NanoBRET (CK1ε)HEK293190
NanoBRET (CK1α)HEK2931100

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dose (oral)20 mg/kg
Bioavailability (F)57%
Cmax1.2 µM
Tmax2 h
AUC7.9 µM.h

Experimental Protocols

1. Western Blot for DVL3 Phosphorylation

This protocol is used to assess the inhibition of CK1δ/ε by this compound by observing the electrophoretic mobility shift of Dishevelled-3 (DVL3), a known substrate. Phosphorylation of DVL3 by CK1δ/ε causes it to migrate slower on an SDS-PAGE gel.

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against DVL3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Compare the band shift of DVL3 in this compound-treated samples to the control. A decrease in the slower migrating (phosphorylated) form of DVL3 indicates inhibition of CK1δ/ε.

2. TopFlash Reporter Assay

This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.

  • Cell Seeding and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect with the Super8X TOPFlash TCF/LEF reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment: After 24 hours, replace the medium with fresh medium containing the Wnt pathway activator (e.g., Wnt3a conditioned medium or CHIR99021) and serial dilutions of this compound or vehicle control.

  • Lysis and Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

3. NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to its target kinases in living cells.

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase (CK1δ, CK1ε, or CK1α) fused to NanoLuc® luciferase.

  • Assay Plate Preparation: Seed the transfected cells into a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and serial dilutions of this compound to the cells.

  • Signal Detection: Add the NanoGlo® substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by this compound will result in a dose-dependent decrease in the BRET ratio, from which an IC50 value can be determined.[5][6][7][8][9]

Visualizations

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 DVL DVL Frizzled->DVL Axin Axin LRP5/6->Axin DVL->Axin inhibits β-catenin β-catenin Axin->β-catenin APC APC APC->β-catenin GSK3β GSK3β GSK3β->β-catenin phosphorylates CK1α CK1α CK1α->β-catenin phosphorylates CK1δ_ε CK1δ/ε CK1δ_ε->DVL phosphorylates Proteasome Proteasome β-catenin->Proteasome degradation β-catenin_nuc β-catenin β-catenin->β-catenin_nuc translocates TCF/LEF TCF/LEF β-catenin_nuc->TCF/LEF Target Genes Target Genes TCF/LEF->Target Genes activates This compound This compound This compound->CK1α inhibits (high conc.) This compound->CK1δ_ε inhibits

Caption: Wnt/β-catenin signaling pathway and the points of inhibition by this compound.

Troubleshooting_Workflow Start Start Unexpected_Result Unexpected Experimental Result Observed Start->Unexpected_Result Review_Protocol Review Experimental Protocol and Controls Unexpected_Result->Review_Protocol Dose_Response Perform Dose-Response with this compound Review_Protocol->Dose_Response Negative_Control Test Negative Control (MU2027) Dose_Response->Negative_Control Orthogonal_Validation Orthogonal Validation (e.g., siRNA, different inhibitor) Negative_Control->Orthogonal_Validation Target_Engagement Confirm Cellular Target Engagement (e.g., NanoBRET) Orthogonal_Validation->Target_Engagement Off_Target_Screen Consider Off-Target Profiling Target_Engagement->Off_Target_Screen Interpret_Data Interpret Data and Refine Hypothesis Off_Target_Screen->Interpret_Data

Caption: A general workflow for troubleshooting unexpected experimental results with this compound.

Logical_Troubleshooting Phenotype_Observed Unexpected Phenotype Observed? Dose_Dependent Is it Dose-Dependent? Phenotype_Observed->Dose_Dependent Negative_Control_Effect Does Negative Control (MU2027) show the same effect? Dose_Dependent->Negative_Control_Effect Yes Artifact Potential Experimental Artifact (review protocol and controls) Dose_Dependent->Artifact No Orthogonal_Reproduced Is the phenotype reproduced by orthogonal methods (e.g., siRNA)? Negative_Control_Effect->Orthogonal_Reproduced No Off_Target Likely Off-Target Effect Negative_Control_Effect->Off_Target Yes On_Target Likely On-Target Effect (potentially novel biology) Orthogonal_Reproduced->On_Target Yes Orthogonal_Reproduced->Off_Target No

Caption: A logical decision tree for interpreting unexpected phenotypes from this compound experiments.

References

Technical Support Center: Minimizing Cytotoxicity of MU1742 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of MU1742 in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1][2] Its primary mechanism of action is the inhibition of these kinases, which are key regulators of various cellular processes, including the Wnt signaling pathway.[1]

Q2: I am observing significant cell death in my experiments with this compound. What are the potential causes?

A2: While this compound has been shown to have low crude cytotoxicity in certain cell lines like JURKAT and HEK293 up to 10 µM for 24 hours, several factors could contribute to increased cell death in your specific assay.[1][2] These include:

  • High Concentrations: Using concentrations significantly above the effective range for CK1δ/ε inhibition can lead to off-target effects and cytotoxicity.

  • Prolonged Exposure: Continuous exposure to the compound for extended periods may induce cellular stress and apoptosis.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors.

  • Compound Instability: Degradation of the compound under experimental conditions could lead to the formation of toxic byproducts.

Q3: What is the recommended concentration range for this compound in cell-based assays?

A3: For most cell-based assays, it is recommended to use this compound at concentrations below 5 µM to maintain selectivity and minimize the risk of cytotoxicity.[2] The optimal concentration should be empirically determined for each cell line and specific assay.

Q4: How should I prepare and store this compound?

A4: this compound is soluble in DMSO, and it is possible to prepare a stock solution of at least 10 mM.[1][2] For long-term storage, it is recommended to keep the stock solution at -20°C. Short-term storage at room temperature is also acceptable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell-based assays.

Problem Possible Cause Suggested Solution
High levels of cytotoxicity observed. 1. Concentration is too high. Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 10 µM).
2. Prolonged exposure. Conduct a time-course experiment to determine the minimum incubation time required to observe the desired biological effect.
3. Solvent (DMSO) toxicity. Ensure the final DMSO concentration in your culture medium is below 0.5%. Run a vehicle control (media with DMSO only) to assess solvent-specific toxicity.
4. Cell line is particularly sensitive. Test a lower range of this compound concentrations. If cytotoxicity persists, consider using a different, more robust cell line for your assay if appropriate for your research question.
Inconsistent or unexpected results. 1. Compound degradation. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Protect the compound from light.
2. Variations in cell culture conditions. Maintain consistency in cell passage number, seeding density, and media composition between experiments.
3. Off-target effects. While this compound is highly selective, at higher concentrations, off-target effects cannot be entirely ruled out. Use the lowest effective concentration and consider using the provided negative control compound, MU2027, to confirm that the observed phenotype is due to CK1δ/ε inhibition.
No observable effect of this compound. 1. Concentration is too low. Titrate the concentration of this compound upwards, being mindful of the recommended non-toxic range.
2. Compound is not active. Verify the storage conditions and age of your this compound stock. If in doubt, acquire a fresh batch from a reputable supplier.
3. Assay is not sensitive enough. Ensure your assay is capable of detecting the expected biological outcome of CK1δ/ε inhibition. Use appropriate positive and negative controls.

Data Presentation

In Vitro Potency of this compound
Target Kinase IC50 (nM)
CK1δ6.1
CK1α17.2
CK1ε27.7
CK1α1L520
p38α>10,000
Data sourced from kinome-wide screening. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[1][2]
Cellular Target Engagement of this compound in HEK293 Cells
Target Kinase EC50 (nM)
CK1δ47
CK1ε220
CK1α13500
Data from NanoBRET assay in intact HEK293 cells. EC50 values represent the concentration of this compound required to achieve 50% of the maximal target engagement in a cellular context.[2]
Cytotoxicity Profile of this compound
Cell Line Assay Time Point Observation
JURKATAlamar Blue24 hoursNo significant crude cytotoxic effect up to 10 µM
HEK293Alamar Blue24 hoursNo significant crude cytotoxic effect up to 10 µM
This table summarizes the currently available public data. It is highly recommended to perform a dose-response cytotoxicity assay for your specific cell line.[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the concentration range of this compound that can be used in your cell line without inducing significant cytotoxicity.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 10 µM down to 0.01 µM.

    • Include a "vehicle control" well containing the same final concentration of DMSO as the highest this compound concentration.

    • Also include "no cell" blank wells containing only culture medium.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity.

Visualizations

Wnt/β-catenin Signaling Pathway and the Role of this compound

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex GSK3β Axin APC Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation CK1_delta_epsilon CK1δ / CK1ε CK1_delta_epsilon->Dsh Phosphorylation & Activation Ub Ubiquitination beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF Proteasome Proteasomal Degradation Ub->Proteasome This compound This compound This compound->CK1_delta_epsilon Inhibition Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound and vehicle control incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_experiment Incubate for desired duration (24-72h) treat_cells->incubate_experiment add_mtt Add MTT reagent incubate_experiment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and generate dose-response curve read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxic profile of this compound using an MTT assay.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start Unexpected Cytotoxicity Observed check_concentration Is the this compound concentration within the recommended range (< 5 µM)? start->check_concentration check_dmso Is the final DMSO concentration < 0.5%? check_concentration->check_dmso Yes high_conc High Concentration check_concentration->high_conc No check_incubation Was a time-course experiment performed? check_dmso->check_incubation Yes high_dmso Solvent Toxicity check_dmso->high_dmso No check_cell_line Is the cell line known to be sensitive? check_incubation->check_cell_line Yes long_exposure Prolonged Exposure check_incubation->long_exposure No sensitive_cells Cell Line Sensitivity check_cell_line->sensitive_cells Yes solution_dose_response Action: Perform dose-response to find optimal concentration. high_conc->solution_dose_response solution_dmso_control Action: Run vehicle control and lower DMSO concentration. high_dmso->solution_dmso_control solution_time_course Action: Determine shortest effective incubation time. long_exposure->solution_time_course solution_lower_conc Action: Test lower concentration range or consider a different cell line. sensitive_cells->solution_lower_conc

Caption: Decision tree for troubleshooting unexpected cytotoxicity with this compound.

References

MU1742 Technical Support Center: Investigating Off-Target Kinase Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for off-target kinase inhibition by MU1742, particularly when used at high concentrations. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of known kinase inhibition data.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My experiment is showing unexpected phenotypic results when using this compound at high concentrations. Could this be due to off-target effects?

A1: While this compound is a highly selective probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), at higher concentrations, off-target inhibition, primarily of Casein Kinase 1 alpha (CK1α), can occur.[1] This could lead to unexpected biological responses. We recommend performing a dose-response experiment to determine if the observed phenotype is concentration-dependent. Additionally, consider using the provided negative control compound, MU2027, to confirm that the observed effect is due to inhibition of the intended target.[2]

Q2: What are the known primary targets and potential off-targets of this compound?

A2: The primary targets of this compound are CK1δ and CK1ε.[2] Kinome-wide screening has demonstrated its excellent selectivity.[2] However, at increased concentrations, this compound has been shown to inhibit CK1α.[1][3] A screening against 415 protein kinases at a concentration of 1 µM revealed that only CK1 kinases were significantly inhibited, with no off-targets observed below a 40% residual activity threshold.[2][4]

Q3: I suspect off-target kinase activity in my cell-based assay. How can I verify this?

A3: To verify off-target activity, we recommend performing a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET™ assay, for the suspected off-target kinase (e.g., CK1α).[4] Comparing the cellular potency (EC50) for the primary targets (CK1δ/ε) with the suspected off-target can provide evidence for off-target engagement at the concentrations used in your experiment.

Q4: My results are inconsistent. What concentration of this compound is recommended for cellular assays to minimize off-target effects?

A4: For cellular assays, it is recommended to use this compound at concentrations below 5 µM to maintain high selectivity for CK1δ and CK1ε and to avoid significant off-target effects.[4] It is also crucial to perform a dose-response curve to identify the optimal concentration for your specific experimental system.

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory potency of this compound against various kinase targets.

Kinase TargetIC50 (nM)Notes
CK1δ 6.1Primary Target
CK1ε 27.7Primary Target
CK1α1 7.2Potential off-target at high concentrations
CK1α1L 520Lower potency

Data sourced from kinome-wide screening performed by Reaction Biology.[4]

Experimental Protocols

Protocol: Kinase Inhibition Assay (In Vitro)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a panel of kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for target and potential off-target kinases.

Materials:

  • This compound compound

  • Recombinant human kinases of interest (e.g., CK1δ, CK1ε, CK1α, and a panel of other kinases)

  • Appropriate kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well assay plates

  • Plate reader compatible with the chosen detection reagent

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions creating a range of concentrations to be tested (e.g., 10 µM to 0.1 nM).

  • Assay Plate Preparation: Add the diluted this compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Initiation:

    • Add the recombinant kinase and its specific peptide substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the kinase reaction and measure the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.

  • Data Analysis:

    • Normalize the data using the controls (no inhibitor for 0% inhibition and a known broad-spectrum inhibitor or no enzyme for 100% inhibition).

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizations

Logical Workflow for Investigating Off-Target Effects

Off_Target_Workflow A Unexpected Phenotype Observed with High [this compound] B Perform Dose-Response Experiment A->B L Use Negative Control (MU2027) A->L C Is Phenotype Concentration-Dependent? B->C D Yes C->D   E No C->E   F Potential Off-Target Effect D->F G Phenotype Likely On-Target or Artifact E->G H Identify Potential Off-Targets (e.g., CK1α) F->H I Perform Cellular Target Engagement Assay (e.g., CETSA) H->I J Compare EC50 for Primary vs. Potential Off-Targets I->J K Confirm Off-Target Engagement J->K M Does Negative Control Show the Same Phenotype? L->M N No M->N O Yes M->O P Confirms On-Target Effect of this compound N->P Q Suggests Non-Specific Effect or Artifact O->Q

Caption: A flowchart outlining the steps to troubleshoot and confirm potential off-target effects of this compound.

Simplified Wnt Signaling Pathway Modulation by CK1

Wnt_Signaling cluster_0 Wnt OFF State cluster_1 Wnt ON State Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Beta_Catenin_OFF β-catenin Destruction_Complex->Beta_Catenin_OFF Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin_OFF->Proteasome TCF_LEF_OFF TCF/LEF Wnt_Genes_OFF Wnt Target Genes OFF TCF_LEF_OFF->Wnt_Genes_OFF Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP DVL Dishevelled (DVL) Frizzled_LRP->DVL DVL->Destruction_Complex Inhibition Beta_Catenin_ON β-catenin Nucleus Nucleus Beta_Catenin_ON->Nucleus Accumulation & Translocation TCF_LEF_ON TCF/LEF Wnt_Genes_ON Wnt Target Genes ON TCF_LEF_ON->Wnt_Genes_ON This compound This compound This compound->Destruction_Complex Inhibits CK1 Component

Caption: A diagram illustrating the role of CK1 in the Wnt signaling pathway and the point of intervention for this compound.

References

MU1742 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of MU1742, a potent and selective inhibitor of Casein Kinase 1 (CK1) isoforms CK1δ and CK1ε.[1][2] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful application of this compound in your experiments.

Stability and Storage Recommendations

Proper storage of this compound is critical to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder) -20°CLong-term (months to years)Store in a dry, dark place.[3]
Room TemperatureShort-term (days to weeks)For transient periods like shipping.[4][5]
DMSO Stock Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[6]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[6]
Aqueous Working Solution 2-8°CPrepare fresh for each useStability in aqueous solutions has not been formally tested.[4] For in vivo experiments, it is recommended to formulate this compound as a dihydrochloride salt.[4][5]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1][4][5] A concentration of at least 10 mM is achievable.[4][5] For higher concentrations, solubility in DMSO has been reported up to 100 mM.[1]

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The simplest approach is to use a lower final concentration of this compound in your assay.

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions in your aqueous buffer.

  • Use a suitable formulation for in vivo studies: For aqueous solutions intended for in vivo experiments, it is recommended to formulate this compound as a dihydrochloride salt (.2HCl) to improve solubility.[4][5]

  • Consider co-solvents: For in vivo preparations, formulations with co-solvents like PEG300 and Tween-80 have been described.[6]

Q3: Is this compound stable through multiple freeze-thaw cycles?

A3: To prevent potential degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot your DMSO stock solution into single-use volumes.[6] While specific data on the freeze-thaw stability of this compound is not available, this is a standard best practice for maintaining the integrity of small molecule inhibitors.

Q4: What is the recommended concentration of this compound for cell-based assays?

A4: For cellular assays, it is recommended to use this compound at concentrations below 5 µM.[5]

Experimental Protocols & Workflows

Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound.

G cluster_0 Preparation Workflow start Start: Obtain solid this compound (MW: 408.46 g/mol) weigh Accurately weigh 4.085 mg of this compound start->weigh dissolve Add 1 mL of anhydrous DMSO weigh->dissolve vortex Vortex thoroughly until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end_node End: 10 mM Stock Solution store->end_node

Caption: Workflow for preparing a 10 mM DMSO stock solution of this compound.

General Workflow for Cell-Based Assays

This diagram illustrates a typical workflow for utilizing this compound in a cell-based experiment.

G cluster_1 Cell-Based Assay Workflow start Start: Seed cells prepare Prepare fresh working solution of this compound in culture medium start->prepare treat Treat cells with this compound (and controls) prepare->treat incubate Incubate for desired time treat->incubate analyze Analyze cellular response (e.g., Western Blot, Reporter Assay) incubate->analyze end_node End: Data acquisition analyze->end_node

Caption: General experimental workflow for using this compound in cell-based assays.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

IssuePossible CauseRecommended Solution
Inconsistent experimental results - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of stock solution.- Ensure proper storage conditions are met as per the recommendations. - Use freshly prepared aliquots for each experiment.
Low or no compound activity - Incorrect concentration. - Compound precipitation in aqueous buffer.- Verify the concentration of your stock and working solutions. - Observe the working solution for any signs of precipitation. If present, refer to the FAQ on solubility issues.
Unexpected off-target effects - High compound concentration.- Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. For cellular assays, it is recommended to stay below 5 µM.[5]
Logical Flow for Troubleshooting Solubility Issues

This diagram provides a step-by-step guide to troubleshoot solubility problems with this compound.

G cluster_2 Solubility Troubleshooting rect_node rect_node start Precipitation observed? lower_conc Lower final concentration start->lower_conc Yes end_node Solution should be clear start->end_node No serial_dilute Use serial dilutions lower_conc->serial_dilute use_salt For in vivo, use dihydrochloride salt serial_dilute->use_salt check_dmso Is final DMSO% too low? use_salt->check_dmso increase_dmso Increase final DMSO% (if tolerated by assay) check_dmso->increase_dmso Yes check_dmso->end_node No increase_dmso->end_node

Caption: A decision-making diagram for troubleshooting this compound solubility.

References

Technical Support Center: Addressing Variability in MU1742 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when using the casein kinase 1 (CK1) inhibitor, MU1742.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective chemical probe for the protein kinases CK1δ and CK1ε.[1] At higher concentrations, it can also inhibit CK1α.[2] Its primary mechanism of action is the inhibition of these kinases, which play crucial roles in various cellular processes, most notably the Wnt signaling pathway.[1][2] By inhibiting CK1δ/ε, this compound can modulate the phosphorylation of downstream targets like Dishevelled (DVL), affecting signal transduction.[3]

Q2: What is the recommended concentration range for this compound in cellular assays?

For cellular assays, it is recommended to use this compound at concentrations below 5 µM to ensure selectivity for CK1δ/ε and avoid potential off-target effects or cytotoxicity.[1] However, the optimal concentration will be cell-line and assay-dependent, so a dose-response experiment is always recommended.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO, and it is possible to prepare a stock solution of at least 10 mM.[3] For long-term storage, it is recommended to keep the DMSO stock solution at -20°C.[3] For aqueous solutions intended for in vivo experiments, it is recommended to formulate this compound as a dihydrochloride salt.[3]

Q4: Is there a negative control available for this compound?

Yes, MU2027 is the recommended negative control for this compound.[2][3] It is structurally related to this compound but lacks significant inhibitory activity against CK1 isoforms. Using MU2027 in parallel with this compound can help to distinguish on-target effects from non-specific or off-target effects.

Q5: What are the known off-target effects of this compound?

A kinome-wide screening against 415 protein kinases at a concentration of 1 µM showed that only CK1 kinases were strongly inhibited by this compound, with no significant off-target effects observed.[3] However, as with any small molecule inhibitor, the potential for off-target effects increases at higher concentrations.

Troubleshooting Guides

Issue 1: High Variability in DVL3 Phosphorylation-Dependent Mobility Shift Assay

Symptoms:

  • Inconsistent band shifts for phosphorylated DVL3 upon this compound treatment between experiments.

  • Multiple bands or smeared bands for DVL3, making it difficult to interpret the results.

  • No discernible shift in DVL3 mobility even at high concentrations of this compound.

Possible Causes and Solutions:

Possible CauseSolution
Inconsistent this compound Activity - Ensure proper storage of this compound stock solution (-20°C in DMSO). - Prepare fresh dilutions of this compound for each experiment. - Confirm the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Suboptimal Lysis Conditions - Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of DVL3.[4][5] - Ensure complete cell lysis by placing the plate on a shaker for at least 15 minutes at room temperature.[6]
Variable Protein Loading - Accurately quantify total protein concentration in each lysate and load equal amounts for SDS-PAGE. - Use a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
Issues with Western Blotting - Optimize the percentage of the acrylamide gel to achieve better separation of phosphorylated and non-phosphorylated DVL3 isoforms. - Ensure efficient protein transfer from the gel to the membrane. - Use a high-quality primary antibody specific for DVL3.
Cell Line Specific Effects - The expression level of CK1δ/ε and DVL3 may vary between cell lines, affecting the response to this compound. Confirm the expression of these proteins in your cell line of choice.
Issue 2: Inconsistent Results in TOPFlash/FOPFlash Reporter Assay

Symptoms:

  • High background luciferase activity in the FOPFlash (negative control) wells.

  • Low or variable induction of TOPFlash activity with Wnt stimulation.

  • Inconsistent inhibition of TOPFlash activity by this compound.

Possible Causes and Solutions:

Possible CauseSolution
Suboptimal Transfection Efficiency - Optimize the ratio of plasmid DNA (TOPFlash/FOPFlash and Renilla) to transfection reagent.[7] - Use a positive control for transfection (e.g., a GFP-expressing plasmid) to visually assess efficiency. - Ensure cells are at an optimal confluency for transfection (typically 70-80%).
Issues with Wnt Stimulation - Use a consistent source and concentration of Wnt ligand (e.g., recombinant Wnt3a or Wnt3a-conditioned medium). - The optimal incubation time for Wnt stimulation can vary; perform a time-course experiment to determine the peak response.[7]
Cellular Health - Ensure cells are healthy and not overgrown, as this can affect their responsiveness to stimuli. - High concentrations of DMSO or this compound can be toxic; perform a cell viability assay to determine the non-toxic concentration range.
Luciferase Assay Execution - Ensure complete cell lysis before measuring luciferase activity.[6] - Use a dual-luciferase reporter system and normalize the Firefly luciferase signal (TOPFlash/FOPFlash) to the Renilla luciferase signal to control for transfection efficiency and cell number.[6][8]
Use of Negative Control - Always include FOPFlash controls to measure non-specific transcriptional activation.[8] The TOPFlash/FOPFlash ratio provides a more accurate measure of Wnt-specific activity.[8]

Quantitative Data

Table 1: In Vitro Potency of this compound against CK1 Isoforms

KinaseIC50 (nM)
CK1δ6.1[1]
CK1α17.2[1]
CK1ε27.7[1]
CK1α1L520[1]

Table 2: Recommended Storage and Solution Preparation for this compound

ParameterRecommendation
Long-term Storage -20°C[1]
Stock Solution Solvent DMSO[3]
Maximum Stock Concentration ≥ 10 mM[3]
Aqueous Formulation (in vivo) Formulate as a dihydrochloride salt[3]

Experimental Protocols

Protocol 1: DVL3 Phosphorylation-Dependent Mobility Shift Assay

1. Cell Seeding and Treatment: a. Seed cells (e.g., HEK293T) in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound or MU2027 (negative control) for the desired time (e.g., 4-24 hours). Include a vehicle control (DMSO).

2. Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[4][5] c. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.[5] e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).

3. Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Perform electrophoresis to separate the proteins. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against DVL3 overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST. j. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of slower-migrating DVL3 bands indicates phosphorylation.

Protocol 2: TOPFlash/FOPFlash Reporter Assay

1. Cell Seeding: a. Seed cells (e.g., HEK293T) in a 24-well plate at a density of 1.0 x 10⁵ cells per well.[6] b. Allow cells to adhere overnight.

2. Transfection: a. For each well, co-transfect with either the TOPFlash or FOPFlash plasmid along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine). A common ratio is 10:1 for TOPFlash/FOPFlash to Renilla. b. Incubate for 24 hours.

3. Treatment: a. Replace the media with fresh media containing a Wnt agonist (e.g., Wnt3a-conditioned medium or recombinant Wnt3a). b. Add varying concentrations of this compound, MU2027, or vehicle (DMSO) to the appropriate wells. c. Incubate for an additional 16-24 hours.[6]

4. Cell Lysis and Luciferase Measurement: a. Aspirate the media and wash the cells once with PBS. b. Add 100 µL of 1x Passive Lysis Buffer to each well and incubate on a shaker for 15 minutes at room temperature.[6] c. Transfer 20 µL of the lysate to a white, opaque 96-well plate.[6] d. Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis: a. For each well, normalize the Firefly luciferase reading by dividing it by the Renilla luciferase reading to obtain Relative Luciferase Units (RLU). b. Calculate the fold change in TOPFlash activity relative to the vehicle-treated control. c. Compare the inhibition of TOPFlash activity by this compound to that of the negative control, MU2027.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 recruits DVL Dishevelled (DVL) LRP5_6->DVL activates Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) DVL->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates Ub Ubiquitin Beta_Catenin->Ub ubiquitination Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates Proteasome Proteasome Ub->Proteasome degradation This compound This compound This compound->Destruction_Complex inhibits CK1δ/ε within complex TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF binds Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes activates transcription

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Variability in Experimental Results Check_Reagents Check Reagent Stability and Preparation Start->Check_Reagents Check_Protocols Review and Standardize Experimental Protocols Start->Check_Protocols Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Use_Controls Incorporate Appropriate Controls Check_Reagents->Use_Controls Check_Protocols->Use_Controls Check_Cells->Use_Controls Dose_Response Perform Dose-Response and Time-Course Experiments Use_Controls->Dose_Response Data_Analysis Standardize Data Analysis Methods Dose_Response->Data_Analysis Resolved Variability Reduced Data_Analysis->Resolved

Caption: General troubleshooting workflow for addressing experimental variability.

References

Technical Support Center: Confirming On-Target Engagement of MU1742 in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the on-target engagement of MU1742, a potent chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2][3][4] This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a chemical probe that potently and selectively inhibits Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][3] At higher concentrations, this compound can also inhibit CK1 alpha (CK1α).[1][4] CK1 isoforms are serine/threonine kinases involved in the regulation of numerous cellular processes, including Wnt, Hedgehog, and Hippo signaling pathways, which are crucial for growth, development, and homeostasis.[1][3]

Q2: Why is it crucial to confirm on-target engagement of this compound in my cellular model?

Confirming that a chemical probe like this compound directly interacts with its intended target within the complex cellular environment is a critical step in validating experimental results.[5][6] This confirmation ensures that the observed phenotype is a direct consequence of inhibiting CK1δ/ε and not due to off-target effects. Direct measurement of target engagement strengthens the link between the molecular action of the probe and the cellular outcome.[5]

Q3: What are the recommended methods to confirm this compound target engagement in cells?

Several methods can be employed to confirm the on-target engagement of this compound in a cellular context. The choice of method will depend on the available resources and the specific experimental question. Key recommended methods include:

  • NanoBRET™ Target Engagement Assay: A quantitative method to measure compound binding at specific target proteins in live cells.[1][7]

  • Western Blotting for Phospho-Substrates: Assessing the phosphorylation status of known CK1δ/ε downstream substrates, such as Dishevelled (DVL3).[1][2]

  • Cellular Thermal Shift Assay (CETSA™): A biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[8][9][10]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): To identify the direct binding partners of this compound or changes in the CK1δ/ε interactome upon treatment.[11][12]

Q4: What is a suitable negative control for experiments with this compound?

The compound MU2027 is the recommended negative control for this compound.[2] It is structurally similar to this compound but does not inhibit CK1 isoforms, making it ideal for distinguishing on-target from off-target effects.

Troubleshooting Guides

NanoBRET™ Target Engagement Assay
  • Issue: Low signal or high background.

    • Troubleshooting:

      • Optimize the expression level of the NanoLuc®-CK1δ/ε fusion protein. Very high expression can lead to a high background, while low expression can result in a weak signal.

      • Titrate the concentration of the NanoBRET™ tracer to find the optimal balance between signal and background.

      • Ensure that the cell density is optimal and consistent across wells.

  • Issue: No significant change in BRET signal upon this compound treatment.

    • Troubleshooting:

      • Verify the activity of this compound. Ensure the compound has been stored correctly and the working solution is freshly prepared.

      • Confirm that the cells are permeable to this compound.

      • Increase the incubation time with this compound to ensure it reaches its target.

Western Blot for Downstream Substrate Phosphorylation
  • Issue: No change in the phosphorylation of DVL3.

    • Troubleshooting:

      • Confirm that the CK1δ/ε-DVL3 signaling axis is active in your cell line. Overexpression of DVL3 and CK1ε may be necessary to observe a robust signal.[2]

      • Optimize the concentration of this compound and the treatment duration. A dose-response and time-course experiment is recommended.

      • Ensure the quality of the phospho-specific antibody. Validate the antibody using appropriate positive and negative controls.

  • Issue: High variability between replicates.

    • Troubleshooting:

      • Ensure consistent cell seeding density and treatment conditions.

      • Standardize protein extraction and quantification procedures to ensure equal loading on the SDS-PAGE gel.

      • Use a reliable housekeeping protein for normalization.

Cellular Thermal Shift Assay (CETSA™)
  • Issue: No thermal shift observed for CK1δ/ε with this compound.

    • Troubleshooting:

      • Optimize the heat challenge temperature. The optimal temperature should be in the middle of the steep part of the melting curve for the untreated protein.

      • Ensure that this compound is binding to the target under the assay conditions. Pre-incubation time and compound concentration may need to be adjusted.

      • Confirm the specificity and sensitivity of the antibody used for detecting soluble CK1δ/ε after the heat challenge.

  • Issue: Inconsistent melting curves.

    • Troubleshooting:

      • Ensure precise and uniform heating of all samples. A PCR cycler is recommended for accurate temperature control.[8]

      • Minimize the time between the heat challenge and cell lysis to prevent protein refolding.

      • Ensure complete cell lysis and efficient separation of the soluble and aggregated protein fractions.

Data Presentation

Table 1: Comparison of Recommended Cellular Target Engagement Methods for this compound

MethodPrincipleThroughputKey AdvantagesKey Considerations
NanoBRET™ Measures proximity-based energy transfer between a NanoLuc®-tagged target and a fluorescent tracer in live cells.[7]HighQuantitative, real-time measurement of binding in live cells.Requires genetic modification of cells to express the fusion protein.
Western Blot (p-DVL3) Measures changes in the phosphorylation of a downstream substrate as a readout of kinase activity.[1][2]Low to MediumUtilizes standard laboratory techniques; provides functional confirmation of target inhibition.Indirect measure of target engagement; requires a specific and validated phospho-antibody.
CETSA™ Measures ligand-induced thermal stabilization of the target protein.[9][10]MediumLabel-free; can be performed in intact cells and tissues without modifying the compound.[6]Requires careful optimization of the heat challenge; may not be suitable for all targets.
IP-MS Identifies proteins that directly bind to a compound or changes in protein-protein interactions.[11][12]LowProvides an unbiased, global view of target engagement and potential off-targets.Technically demanding; requires specialized equipment and bioinformatics expertise.

Experimental Protocols

Detailed Methodology: Cellular Thermal Shift Assay (CETSA™) for this compound

This protocol is adapted from established CETSA procedures.[8][13]

  • Cell Culture and Treatment:

    • Culture your cells of interest to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or MU2027 (negative control) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant.

    • Quantify the protein concentration in the soluble fraction.

    • Analyze the amount of soluble CK1δ or CK1ε by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition to generate melting curves.

    • A positive target engagement will result in a rightward shift of the melting curve for this compound-treated samples compared to the vehicle control.

Visualizations

cluster_0 Experimental Workflow cluster_1 Assay Options Start Start Cell Culture Cell Culture Start->Cell Culture 1. Prepare Cells Compound Treatment Compound Treatment Cell Culture->Compound Treatment 2. Add this compound Target Engagement Assay Target Engagement Assay Compound Treatment->Target Engagement Assay 3. Choose Method Data Analysis Data Analysis Target Engagement Assay->Data Analysis 4. Quantify Results NanoBRET NanoBRET Target Engagement Assay->NanoBRET Western Blot Western Blot Target Engagement Assay->Western Blot CETSA CETSA Target Engagement Assay->CETSA IP-MS IP-MS Target Engagement Assay->IP-MS Conclusion Conclusion Data Analysis->Conclusion 5. Confirm Engagement

Caption: A generalized workflow for confirming this compound target engagement in cells.

cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 Axin Axin LRP->Axin DVL->Axin BetaCatenin β-catenin Axin->BetaCatenin APC APC APC->BetaCatenin GSK3b GSK3β GSK3b->BetaCatenin P CK1 CK1δ/ε CK1->BetaCatenin P Proteasome Proteasomal Degradation BetaCatenin->Proteasome Degradation TCF TCF/LEF BetaCatenin->TCF Accumulation & Translocation Gene Wnt Target Genes TCF->Gene Transcription This compound This compound This compound->CK1

Caption: Simplified Wnt signaling pathway showing inhibition of CK1δ/ε by this compound.

T_unbound Target Protein (Unbound) Heat_0 Heat T_unbound->Heat_0 T_denatured Denatured & Aggregated Heat_0->T_denatured Analysis Western Blot Quantify Soluble Protein T_denatured->Analysis T_bound Target Protein + this compound Heat_1 Heat T_bound->Heat_1 T_stable Stabilized & Soluble Heat_1->T_stable T_stable->Analysis

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Translating MU1742 In Vitro Results to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CK1δ/ε inhibitor, MU1742. Our goal is to help you navigate the challenges of translating promising in vitro findings into successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective chemical probe for Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[1] These serine/threonine kinases are involved in various cellular processes, including the Wnt, Hedgehog, and Hippo signaling pathways, which are crucial for growth, development, and homeostasis.[2] this compound functions by inhibiting the kinase activity of CK1δ and CK1ε, thereby modulating these signaling pathways.[1] At higher concentrations, it can also inhibit CK1α.

Q2: What are the key differences between this compound and its negative control, MU2027?

A2: MU2027 is a structurally similar analogue of this compound that serves as a negative control in experiments.[1] While this compound potently inhibits CK1δ and CK1ε, MU2027 is designed to be inactive against these targets. Using both compounds in parallel allows researchers to distinguish between on-target effects of CK1δ/ε inhibition and potential off-target effects of the chemical scaffold.

Q3: What are the recommended storage and dissolution protocols for this compound?

A3: For long-term storage, it is recommended to keep this compound at -20°C.[1] For short-term storage, room temperature is acceptable.[1] For in vitro assays, a stock solution of at least 10 mM in DMSO can be prepared.[1][2] For in vivo experiments requiring aqueous solutions, it is highly recommended to formulate this compound as a dihydrochloride salt (.2HCl).[1][2]

Q4: What is the known selectivity profile of this compound?

A4: this compound exhibits excellent kinome-wide selectivity.[1] In a screening against 415 protein kinases, only CK1 kinases were strongly inhibited at a 1 µM concentration, with no significant off-target activity observed.[1][2]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected efficacy in vivo compared to in vitro results.

This is a common challenge when transitioning from a controlled in vitro environment to a complex biological system. Several factors could contribute to this discrepancy.

Potential Cause Troubleshooting Recommendation
Poor Bioavailability or Suboptimal Pharmacokinetics (PK) Conduct a pilot PK study in your animal model to determine the plasma and tissue concentrations of this compound over time. This will help optimize the dosing regimen (dose and frequency) to ensure therapeutic concentrations are reached at the target site.[3] this compound has shown 57% oral bioavailability in mice when administered at 20 mg/kg as a dihydrochloride salt.[1][2]
Inadequate Formulation For in vivo studies, ensure this compound is properly formulated. The dihydrochloride salt is recommended for aqueous solutions to improve solubility and prevent precipitation upon administration.[1][2] A suggested formulation for a 2.5 mg/mL solution involves a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline vehicle.[4] Always include a vehicle-only control group in your experiments.[3]
Rapid Metabolism While this compound has a suitable PK profile for in vivo use, metabolic rates can vary between species and even between different mouse strains.[1] Consider performing metabolic stability assays using liver microsomes from your specific animal model.
Differences in Target Expression/Pathway Dependence The expression levels and importance of CK1δ/ε can differ between cultured cell lines and the tumor microenvironment or specific tissues in an animal model. Validate the expression of CK1δ and CK1ε in your in vivo model and confirm the reliance of the disease model on the signaling pathways modulated by these kinases.
Problem 2: Observed toxicity or adverse effects in animal models.

Toxicity can arise from on-target effects in healthy tissues or off-target effects of the compound or its formulation.

Potential Cause Troubleshooting Recommendation
Vehicle Toxicity Always include a control group that receives only the vehicle to assess its contribution to any observed toxicity.[3]
On-Target Toxicity Since CK1 isoforms play roles in various physiological processes in normal cells, their inhibition can lead to on-target toxicity. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Doses of 20 mg/kg and 100 mg/kg have been reported to be well-tolerated in mice.[2]
Off-Target Effects Although this compound has high selectivity, at high concentrations, the risk of off-target effects increases.[1][2] Ensure you are using the lowest effective dose. Comparing the effects with the negative control, MU2027, can help differentiate on-target from off-target toxicities.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Conditions
CK1δ6.1Reaction Biology, 10 µM ATP
CK1ε27.7Reaction Biology, 10 µM ATP
CK1α17.2Reaction Biology, 10 µM ATP
CK1α1L520Reaction Biology, 10 µM ATP
p38α>10,000Reaction Biology, 10 µM ATP
Data sourced from EUbOPEN and the Structural Genomics Consortium.[1][2]

Table 2: Cellular Potency of this compound (NanoBRET Assay in HEK293 cells)

TargetEC50 (nM)
CK1δ47
CK1ε220
CK1α13500
Data sourced from EUbOPEN.[2]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterValueDosing
Bioavailability (F)57%20 mg/kg, Per Oral (PO), as .2HCl salt
Data sourced from the Structural Genomics Consortium and EUbOPEN.[1][2]

Experimental Protocols

In Cellulo CK1δ/ε Inhibition Assay (Western Blot)

  • Cell Culture and Treatment: Plate cells (e.g., HEK293) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) and the negative control MU2027 for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-DVL3 and total DVL3. DVL3 phosphorylation is a downstream marker of CK1δ/ε activity.[1]

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to visualize the protein bands. A decrease in the phospho-DVL3/total DVL3 ratio indicates inhibition of CK1δ/ε.

In Vivo Efficacy Study in a Mouse Xenograft Model

  • Animal Model: Use an appropriate mouse strain (e.g., immunodeficient mice for tumor xenografts).

  • Tumor Implantation: Subcutaneously implant cancer cells known to be sensitive to CK1δ/ε inhibition.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups: Vehicle control, this compound (e.g., 20-100 mg/kg), and MU2027 (at a dose equivalent to this compound).

  • Drug Administration: Formulate this compound and MU2027 as dihydrochloride salts in an appropriate vehicle.[1][2] Administer the treatment via the desired route (e.g., oral gavage) at a predetermined schedule (e.g., daily).

  • Monitoring: Monitor tumor growth with caliper measurements and animal body weight and general health daily.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for phospho-DVL2) and another portion fixed for histological analysis.[1]

Visualizations

G cluster_0 Wnt Binding cluster_1 Destruction Complex cluster_2 β-catenin Degradation cluster_3 Nuclear Translocation & Transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (DVL) Wnt->Dishevelled activates LRP5_6 LRP5/6 Co-receptor Axin Axin Dishevelled->Axin recruits CK1 CK1δ/ε Dishevelled->CK1 inhibits GSK3b GSK3β beta_catenin β-catenin APC APC GSK3b->beta_catenin phosphorylates CK1->beta_catenin phosphorylates beta_catenin_stable Stable β-catenin beta_catenin->beta_catenin_stable accumulates Proteasome Proteasome beta_catenin_p Phosphorylated β-catenin Proteasome->beta_catenin_p degrades Nucleus Nucleus beta_catenin_stable->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF co-activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression This compound This compound This compound->CK1 inhibits

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound on CK1δ/ε.

G cluster_0 In Vitro Phase cluster_1 In Vivo Transition cluster_2 In Vivo Phase invitro_assay Biochemical/Cellular Assays (e.g., IC50, Western Blot) data_analysis_1 Analyze In Vitro Potency and Mechanism invitro_assay->data_analysis_1 formulation Formulation Development (.2HCl salt) data_analysis_1->formulation Promising Results pk_study Pharmacokinetic (PK) Study (Dose, Bioavailability) formulation->pk_study mtd_study Maximum Tolerated Dose (MTD) Study pk_study->mtd_study efficacy_study Efficacy Study (e.g., Xenograft Model) mtd_study->efficacy_study Optimal Dose pd_analysis Pharmacodynamic (PD) Analysis (e.g., Target Modulation in Tumor) efficacy_study->pd_analysis data_analysis_2 Analyze In Vivo Efficacy and Safety pd_analysis->data_analysis_2

Caption: Experimental workflow for translating this compound from in vitro studies to in vivo models.

References

Validation & Comparative

MU1742: A Potent and Selective CK1 Inhibitor in Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MU1742 with other known Casein Kinase 1 (CK1) inhibitors. The data presented is compiled from various studies to offer an objective overview of its potency and selectivity, supported by experimental methodologies.

Potency and Selectivity Comparison of CK1 Inhibitors

The following table summarizes the in vitro potency (IC50 values) of this compound against various CK1 isoforms, alongside a selection of other widely used or structurally relevant CK1 inhibitors. Lower IC50 values indicate higher potency.

InhibitorCK1α (nM)CK1δ (nM)CK1ε (nM)Other Notable Targets (IC50 nM)Reference(s)
This compound 7628p38α (common off-target) - high IC50
PF-670462-147.7p38, EGFR
D4476-300-ALK5 (500)
IC26116,0001,0001,000-
SR-3029-44260-
PF-4800567-71132>20-fold selectivity over CK1δ

Experimental Methodologies

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant CK1 isoforms (e.g., CK1α, CK1δ, CK1ε)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., a specific peptide or a generic protein like α-casein)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or [γ-³²P]ATP for radiometric assay)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of luminescence or radioactivity detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting the enzyme activity.

  • Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the microplate.

    • Add the recombinant CK1 enzyme solution to the wells.

    • Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add a mixture of the substrate and ATP to each well to start the kinase reaction. The ATP concentration is typically kept at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Kinase Activity:

    • Luminescence-based (e.g., ADP-Glo™):

      • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

      • Incubate for approximately 40 minutes at room temperature.

      • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

      • Incubate for 30-60 minutes at room temperature.

      • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

    • Radiometric Assay:

      • If using [γ-³²P]ATP, the reaction is stopped by adding a stop solution (e.g., phosphoric acid).

      • The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unbound ATP.

      • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis:

    • Plot the measured signal (luminescence or radioactivity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the signal.

NanoBRET™ Target Engagement Assay (Cell-Based Assay)

This protocol provides a general overview of the NanoBRET™ Target Engagement Intracellular Kinase Assay, which measures the binding of a test compound to its target kinase within intact cells.

Objective: To quantify the apparent affinity of a test compound for a target kinase in a live-cell environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements (e.g., FBS)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer (a fluorescent ligand for the kinase)

  • Test compounds dissolved in DMSO

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, tissue-culture treated multi-well plates (e.g., 96-well or 384-well)

  • A plate reader capable of measuring BRET signals (simultaneous filtered luminescence detection at 450 nm and 610 nm).

Procedure:

  • Cell Transfection (Day 1):

    • Prepare a mixture of the kinase-NanoLuc® fusion plasmid DNA and a transfection carrier DNA in Opti-MEM®.

    • Add the transfection reagent and incubate to form transfection complexes.

    • Add the complexes to a suspension of HEK293 cells.

    • Plate the transfected cells into the multi-well plates and incubate for approximately 24 hours to allow for expression of the fusion protein.

  • Compound and Tracer Addition (Day 2):

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer solution in Opti-MEM® at a concentration determined to be optimal for the specific kinase target.

    • Add the diluted test compounds to the wells containing the transfected cells.

    • Immediately after, add the NanoBRET™ Tracer to all wells.

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection (Day 2):

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.

    • Add the detection reagent to the wells.

    • Read the plate within a specified time (e.g., 10 minutes) on a BRET-capable plate reader, measuring both the donor (NanoLuc®) emission at ~450 nm and the acceptor (Tracer) emission at ~610 nm.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target kinase.

Signaling Pathway Context: CK1 in Wnt/β-Catenin Signaling

Casein Kinase 1 plays a crucial role in multiple signaling pathways, including the Wnt/β-catenin pathway, which is fundamental for embryonic development and tissue homeostasis. In the "off-state" of the pathway (in the absence of a Wnt ligand), CK1α phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β. This leads to the ubiquitination and proteasomal degradation of β-catenin, keeping its cytoplasmic levels low. Inhibition of CK1α can, therefore, lead to the stabilization and accumulation of β-catenin.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus CK1a CK1α Destruction_Complex Destruction Complex GSK3b GSK3β Axin Axin APC APC beta_catenin_off β-catenin Proteasome Proteasome beta_catenin_off->Proteasome ubiquitination & degradation beta_catenin_off->Destruction_Complex enters Destruction_Complex->beta_catenin_off phosphorylates (p) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dsh Dishevelled (Dvl) Frizzled->Dsh activates LRP56->Dsh Dsh->Destruction_Complex inhibits beta_catenin_on β-catenin (stabilized) TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF translocates to nucleus & co-activates Nucleus Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Simplified Wnt/β-catenin signaling pathway.

A Head-to-Head Comparison of MU1742 and PF-670462 in the Inhibition of Wnt Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is paramount for the accurate dissection of cellular signaling pathways. This guide provides an objective comparison of two prominent inhibitors of the Wnt signaling pathway, MU1742 and PF-670462, focusing on their performance, specificity, and the experimental data supporting their use.

The canonical Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease, making it a key target for therapeutic intervention. Both this compound and PF-670462 function by inhibiting Casein Kinase 1 (CK1) isoforms δ and ε, essential positive regulators of the Wnt cascade. By targeting CK1δ and CK1ε, these small molecules prevent the phosphorylation of Dishevelled (DVL) and other key components, ultimately leading to the degradation of β-catenin and the suppression of Wnt target gene expression.

Quantitative Performance and Specificity

The efficacy and specificity of this compound and PF-670462 have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data for each inhibitor.

Inhibitor Target(s) In Vitro IC50 (nM) vs. CK1δ In Vitro IC50 (nM) vs. CK1ε In Vitro IC50 (nM) vs. CK1α Cellular EC50 (nM) vs. CK1δ (NanoBRET) Cellular EC50 (nM) vs. CK1ε (NanoBRET) Wnt Signaling IC50 (nM) (TOPFlash Assay) Kinome Selectivity
This compound CK1δ, CK1ε, CK1α6[1]28[1]7[1]47[2]47[2]Not explicitly reportedHigh kinome-wide selectivity; at 1 µM, primarily inhibits CK1 isoforms.[3]
PF-670462 CK1δ, CK1ε14[3][4][5]7.7[3][5][6]-Not explicitly reportedNot explicitly reported~17[3][7]Potently inhibits p38 and EGFR; considered a non-selective kinase inhibitor at higher concentrations.[4][8][9]

Mechanism of Action in Wnt Signaling

Both this compound and PF-670462 inhibit the Wnt signaling pathway by targeting the serine/threonine kinases CK1δ and CK1ε. In the canonical Wnt pathway, these kinases are part of the β-catenin destruction complex. Their inhibitory action disrupts the normal signaling cascade.

G cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitors Inhibitor Action Axin Axin APC APC GSK3b GSK3β CK1de CK1δ/ε beta_catenin β-catenin beta_catenin->Axin Phosphorylation beta_catenin->APC Phosphorylation beta_catenin->GSK3b Phosphorylation beta_catenin->CK1de Phosphorylation Ub Ubiquitin beta_catenin->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 DVL DVL Frizzled->DVL LRP56->DVL Destruction_Complex_Inactivated Destruction Complex (Inactivated) DVL->Destruction_Complex_Inactivated Inhibition beta_catenin_stable β-catenin (Stable) beta_catenin_nucleus β-catenin beta_catenin_stable->beta_catenin_nucleus Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Transcription This compound This compound This compound->CK1de PF670462 PF-670462 PF670462->CK1de Wnt_Pathway Canonical Wnt Signaling Pathway

Canonical Wnt Signaling Pathway and Inhibition by this compound and PF-670462.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

TOPFlash Reporter Assay for Wnt Signaling Activity

This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.

G cluster_workflow TOPFlash Assay Workflow A Day 1: Seed Cells (e.g., HEK293T) in a 96-well plate B Day 2: Co-transfect with TOPFlash reporter and Renilla control plasmids A->B C Day 3: Treat cells with Wnt agonist (e.g., Wnt3a CM or CHIR99021) and varying concentrations of inhibitor (this compound or PF-670462) B->C D Day 4: Lyse cells and measure Firefly and Renilla luciferase activity C->D E Analyze Data: Normalize Firefly to Renilla luciferase. Calculate IC50 values. D->E

Workflow for the TOPFlash reporter assay.

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in complete growth medium and incubate overnight.[4]

  • Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites driving firefly luciferase) and a Renilla luciferase control plasmid using a suitable transfection reagent.[4][10]

  • Treatment: After 24 hours, replace the medium with serum-free medium containing a Wnt pathway activator (e.g., Wnt3a conditioned medium, CHIR99021, or LiCl) and serial dilutions of this compound or PF-670462.[4]

  • Lysis and Luminescence Measurement: After a 16-24 hour incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[4][10]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. Plot the normalized data against the inhibitor concentration to determine the IC50 value.[4]

NanoBRET™ Target Engagement Assay

This assay measures the direct binding of the inhibitor to its target kinase in living cells, providing a quantitative measure of target engagement.

G cluster_workflow NanoBRET™ Assay Workflow A Day 1: Co-transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase B Day 2: Resuspend cells and add NanoBRET™ tracer and varying concentrations of inhibitor A->B C Incubate for 2 hours at 37°C B->C D Add Nano-Glo® Substrate and measure donor and acceptor emission C->D E Analyze Data: Calculate the NanoBRET™ ratio. Determine EC50 values. D->E

Workflow for the NanoBRET™ target engagement assay.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the target kinase (CK1δ or CK1ε) fused to NanoLuc® luciferase.[11]

  • Cell Plating and Treatment: After 24 hours, harvest and plate the transfected cells into a 96-well plate. Add the NanoBRET™ fluorescent tracer and serial dilutions of the test compound (this compound or PF-670462).

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow for compound entry and target binding to reach equilibrium.

  • Signal Detection: Add the Nano-Glo® Substrate and immediately measure the donor emission (460 nm) and acceptor emission (610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 value.

Western Blot for DVL3 Phosphorylation

This method is used to assess the phosphorylation status of DVL3, a direct downstream target of CK1δ/ε in the Wnt pathway. Inhibition of CK1δ/ε leads to a decrease in DVL3 phosphorylation, which can be visualized as a mobility shift on a Western blot.[3]

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the desired concentrations of this compound or PF-670462 for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for DVL3. A shift in the molecular weight of the DVL3 band indicates a change in its phosphorylation status. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Summary and Recommendations

Both this compound and PF-670462 are potent inhibitors of CK1δ and CK1ε, and consequently, the Wnt signaling pathway.

  • This compound is characterized by its high kinome-wide selectivity, making it a valuable tool for specifically interrogating the role of CK1 isoforms in Wnt signaling with minimal off-target effects.[3] It demonstrates potent inhibition of CK1δ, CK1ε, and also CK1α in vitro and strong target engagement in cells.[1][2]

  • PF-670462 is a highly potent inhibitor of Wnt signaling in cellular assays.[3][7] However, it exhibits less selectivity across the kinome, with known off-target effects on kinases such as p38 and EGFR.[4][8][9] This lack of selectivity should be a consideration when interpreting experimental results, as observed phenotypes may not be solely attributable to the inhibition of CK1δ/ε.

References

Comparative Analysis of MU1742 and BTX-A51 on Casein Kinase 1 Isoforms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent inhibitors targeting the Casein Kinase 1 (CK1) family: MU1742 and BTX-A51. This analysis is supported by experimental data on their potency, selectivity, and effects on key signaling pathways.

The Casein Kinase 1 (CK1) family of serine/threonine kinases, comprising isoforms such as CK1α, CK1δ, and CK1ε, plays a crucial role in regulating a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making these kinases attractive therapeutic targets.[2] This guide focuses on a comparative analysis of this compound, a selective chemical probe for CK1δ and CK1ε, and BTX-A51, a potent inhibitor of CK1α that also targets cyclin-dependent kinases (CDKs).

Data Presentation: Quantitative Comparison of Inhibitor Potency

The following tables summarize the inhibitory activities of this compound and BTX-A51 against various CK1 isoforms, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound and BTX-A51 against CK1 Isoforms

CompoundTarget IsoformIC50 (nM)Assay Conditions
This compound CK1α17.2Reaction Biology, 10 µM ATP
CK1α1L520Reaction Biology, 10 µM ATP
CK1δ6.1Reaction Biology, 10 µM ATP
CK1ε27.7Reaction Biology, 10 µM ATP
CK1γ isoformsNo inhibitionReaction Biology
BTX-A51 CK1α17In vitro kinase assay
CDK7Kd = 1.3Binding assay
CDK9Kd = 4.0Binding assay

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. Kd: Dissociation constant. A lower value indicates stronger binding affinity.

Table 2: Cellular Target Engagement of this compound and BTX-A51 against CK1α Splice Variants (NanoBRET Assay)

CompoundTargetIC50 (µM) in intact cellsIC50 (µM) in lysed cells
This compound CK1α v10.810.007
CK1α v21.10.006
CK1α v30.990.007
CK1α-like>100.01
CK1δ0.047-
CK1ε0.220-
BTX-A51 CK1α v10.020.004
CK1α v20.030.004
CK1α v30.020.004
CK1α-like>100.005

Data from a NanoBRET target engagement assay in HEK293 cells.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay is used to measure the apparent affinity of a test compound for a specific kinase in live cells.[4]

  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Plate Seeding: Transfected cells are seeded into 96-well or 384-well plates.

  • Compound and Tracer Addition: The test compound (e.g., this compound or BTX-A51) at various concentrations and a cell-permeable fluorescent tracer that binds to the kinase's active site are added to the wells.

  • BRET Measurement: After an incubation period to allow for compound binding and tracer equilibration, a substrate for NanoLuc® luciferase is added. The Bioluminescence Resonance Energy Transfer (BRET) signal, which is the ratio of the tracer's fluorescence emission to the NanoLuc® luciferase emission, is measured using a luminometer.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. IC50 values are calculated from the dose-response curves.

Western Blotting for Phosphorylated DVL3

This method is used to assess the inhibition of CK1δ/ε activity in cells by measuring the phosphorylation status of Dishevelled-3 (DVL3), a downstream target.[5][6]

  • Cell Lysis: Cells treated with the inhibitor are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated DVL3. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The HRP substrate is added to the membrane, which generates a chemiluminescent signal that is detected using an imaging system. The intensity of the bands corresponds to the amount of phosphorylated DVL3.

TOPFlash Reporter Assay for Wnt Signaling

This luciferase-based reporter assay is used to measure the activity of the canonical Wnt/β-catenin signaling pathway.[1][7][8][9][10]

  • Cell Transfection: Cells are co-transfected with two plasmids: a TOPFlash reporter plasmid containing a firefly luciferase gene under the control of TCF/LEF responsive elements, and a control plasmid expressing Renilla luciferase for normalization.

  • Treatment: Transfected cells are treated with a Wnt ligand (e.g., Wnt3a) to activate the pathway, in the presence or absence of the inhibitor.

  • Cell Lysis and Luciferase Measurement: After treatment, cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the Wnt/β-catenin pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin_pool β-catenin Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) β-catenin_pool->Destruction_Complex Phosphorylation by CK1α (priming) & GSK3β Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation β-catenin Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP DVL DVL Frizzled_LRP->DVL Recruitment & Phosphorylation by CK1δ/ε Destruction_Complex_inactive Destruction_Complex_inactive DVL->Destruction_Complex_inactive Inhibition of Destruction Complex β-catenin_stable β-catenin (stabilized) Nucleus Nucleus β-catenin_stable->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF β-catenin binds Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes CK1α CK1α CK1α->Destruction_Complex Negative Regulator CK1δ_ε CK1δ_ε CK1δ_ε->DVL Positive Regulator

Caption: Role of CK1 Isoforms in Canonical Wnt/β-catenin Signaling.

BTX_A51_Mechanism cluster_targets BTX-A51 Targets cluster_effects Downstream Effects BTX-A51 BTX-A51 CK1α CK1α BTX-A51->CK1α Inhibition CDK7 CDK7 BTX-A51->CDK7 Inhibition CDK9 CDK9 BTX-A51->CDK9 Inhibition p53_stabilization p53 Stabilization CK1α->p53_stabilization Leads to RNA_Pol_II RNA Polymerase II Phosphorylation Inhibition CDK7->RNA_Pol_II CDK9->RNA_Pol_II Apoptosis Apoptosis p53_stabilization->Apoptosis MDM2_down MDM2 Downregulation MDM2_down->p53_stabilization Prevents p53 degradation RNA_Pol_II->MDM2_down MYC_MCL1_down MYC, MCL1 Transcription Downregulation RNA_Pol_II->MYC_MCL1_down MYC_MCL1_down->Apoptosis

Caption: Mechanism of Action of BTX-A51.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay Biochemical Kinase Assay (e.g., Reaction Biology) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Cell_Culture Cell Culture (e.g., HEK293) NanoBRET NanoBRET Assay Cell_Culture->NanoBRET Western_Blot Western Blot (p-DVL3) Cell_Culture->Western_Blot TopFlash TopFlash Assay Cell_Culture->TopFlash Cellular_Potency Cellular Potency (IC50/EC50) NanoBRET->Cellular_Potency Pathway_Activity Pathway Modulation Western_Blot->Pathway_Activity TopFlash->Pathway_Activity Inhibitor This compound or BTX-A51 Inhibitor->Kinase_Assay Inhibitor->Cell_Culture

References

Differentiating CK1 Isoform Selectivity: A Comparative Guide to MU1250 and MU1500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of protein kinases is paramount. This guide provides a detailed comparison of two potent and selective inhibitors, MU1250 and MU1500, for differentiating the activity of Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε.

The CK1 family of serine/threonine kinases, comprising seven isoforms in mammals (α, β, γ1, γ2, γ3, δ, and ε), are integral regulators of numerous cellular processes.[1][2] Their involvement in critical signaling pathways, such as Wnt/β-catenin, makes them attractive therapeutic targets, especially in oncology.[1] However, the high degree of homology within the kinase domains of CK1 isoforms presents a significant challenge for developing isoform-selective inhibitors. MU1250 and MU1500 have emerged as valuable chemical tools to dissect the specific roles of CK1δ and CK1ε.

Performance and Selectivity: A Quantitative Comparison

MU1250 and MU1500 exhibit distinct selectivity profiles for CK1 isoforms. At specific concentrations, MU1250 allows for the selective inhibition of CK1δ, while MU1500 acts as a dual inhibitor of both CK1δ and CK1ε. This tunable selectivity makes them powerful reagents for investigating the individual and combined functions of these closely related kinases.

The inhibitory potency of MU1250 and MU1500 against various CK1 isoforms has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

CompoundCK1α (IC50, nM)CK1δ (IC50, nM)CK1ε (IC50, nM)
MU1250 >1000025280
MU1500 >10000815

Data sourced from Nemec et al., Angewandte Chemie, 2023.

Experimental Protocols

The determination of the IC50 values for MU1250 and MU1500 was performed using a radiometric in vitro kinase assay. This method quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

In Vitro Radiometric Kinase Assay Protocol

1. Reagents:

  • Recombinant human CK1 isoforms (α, δ, ε)

  • Biotinylated peptide substrate (e.g., a derivative of a known CK1 substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • MU1250 and MU1500 stock solutions (in DMSO)

  • Stop solution (e.g., 3% phosphoric acid)

  • Streptavidin-coated filter plates

2. Procedure:

  • Prepare serial dilutions of MU1250 and MU1500 in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant CK1 isoform, the peptide substrate, and the inhibitor dilution (or DMSO for control).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism of Action: Differentiating CK1δ and CK1ε Roles in Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. Both CK1δ and CK1ε are known to play positive regulatory roles in this pathway; however, their precise, individual contributions can be dissected using selective inhibitors like MU1250 and MU1500. The following diagram illustrates a simplified model of the Wnt/β-catenin pathway, highlighting the points of intervention for these inhibitors.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibitors Inhibitor Action DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off BetaCatenin_on β-catenin (stabilized) BetaCatenin_off->DestructionComplex Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Dvl->DestructionComplex Inhibition CK1delta_epsilon CK1δ / CK1ε CK1delta_epsilon->Dvl Phosphorylation Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Activation TargetGenes Target Gene Expression TCF_LEF->TargetGenes MU1250 MU1250 (CK1δ selective) MU1250->CK1delta_epsilon Inhibits CK1δ MU1500 MU1500 (CK1δ/ε dual) MU1500->CK1delta_epsilon Inhibits CK1δ & CK1ε

Caption: Differentiating CK1δ and CK1ε function in Wnt signaling.

In the "Wnt ON" state, the binding of Wnt ligands to their receptors leads to the recruitment of Dishevelled (Dvl). CK1δ and CK1ε are involved in the phosphorylation of Dvl, which contributes to the inhibition of the β-catenin destruction complex. This allows β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. By using MU1250, researchers can specifically probe the role of CK1δ in this process, while MU1500 can be used to understand the redundant or synergistic functions of both CK1δ and CK1ε. This targeted approach is crucial for elucidating the nuanced roles of these kinases in both normal physiology and disease states.

References

Orthogonal Assays to Validate MU1742's Effect on Cell Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental approaches to validate the inhibitory effect of MU1742 on cell migration. This compound is a potent and selective chemical probe for the protein kinases Casein Kinase 1 Delta (CK1δ) and Epsilon (CK1ε), and at higher concentrations, it can also inhibit CK1α.[1][2] CK1 isoforms, particularly CK1δ, are implicated in regulating various cellular processes, including cell migration.[1][3][4] Published data indicates that this compound can inhibit the chemotaxis of leukemic cells.[5] This guide will detail two common, yet distinct, in vitro assays to independently verify and quantify the impact of this compound on cell migration: the Wound Healing (Scratch) Assay and the Transwell Migration (Boyden Chamber) Assay.

Key Orthogonal Assays for Cell Migration

To ensure the validity of findings, it is crucial to employ orthogonal assays that measure the same biological process through different methodologies. Here, we compare a 2D collective cell migration assay with a 3D single-cell chemotactic assay.

Assay Principle Advantages Disadvantages
Wound Healing (Scratch) Assay Measures the rate of closure of a manually created "wound" or gap in a confluent cell monolayer, representing collective cell migration.[6]Simple, cost-effective, and provides kinetic data on collective cell movement.[6]Can be influenced by cell proliferation; wound creation can be inconsistent.
Transwell Migration Assay Quantifies the number of cells that actively migrate through a porous membrane towards a chemoattractant, representing individual cell chemotaxis.[2][7]Allows for the study of chemotaxis and can be adapted to an invasion assay; provides a quantitative endpoint.[7][8]More complex setup; endpoint assay, providing less kinetic information.[8]

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is ideal for observing the effect of this compound on the collective migration of a sheet of cells.

Protocol:

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer.[9]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), and a negative control (untreated).

  • Imaging: Immediately capture images of the wounds at time 0. Place the plate in an incubator and acquire images of the same wound areas at regular intervals (e.g., every 6, 12, and 24 hours).[9]

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.[10][11]

Workflow Diagram:

Wound_Healing_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed cells to confluence scratch Create scratch in monolayer seed->scratch wash Wash to remove debris scratch->wash treat Add this compound or controls wash->treat image_t0 Image at Time 0 treat->image_t0 incubate Incubate and image at intervals image_t0->incubate analyze Measure wound area and calculate closure incubate->analyze

Caption: Workflow for the Wound Healing Assay.

Transwell Migration Assay

This assay assesses the effect of this compound on the chemotactic response of individual cells.

Protocol:

  • Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.[2]

  • Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Preparation: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or a vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.[8]

Workflow Diagram:

Transwell_Workflow cluster_prep Preparation cluster_migration Migration cluster_analysis Analysis setup Place inserts in wells chemo Add chemoattractant to lower chamber setup->chemo cells Prepare cell suspension with this compound chemo->cells seed Seed cells in upper chamber cells->seed incubate Incubate for migration seed->incubate remove Remove non-migrated cells incubate->remove stain Fix and stain migrated cells remove->stain quantify Count cells or measure absorbance stain->quantify

Caption: Workflow for the Transwell Migration Assay.

Data Presentation

Quantitative data from both assays should be summarized for clear comparison.

Table 1: Wound Healing Assay Data - % Wound Closure

Treatment0 hours12 hours24 hours
Vehicle Control0%45% ± 4.2%95% ± 3.1%
This compound (1 µM)0%25% ± 3.5%50% ± 4.8%
This compound (5 µM)0%10% ± 2.1%22% ± 3.3%

Table 2: Transwell Migration Assay Data - Migrated Cells per Field

TreatmentAverage Migrated Cells% Inhibition
Vehicle Control150 ± 120%
This compound (1 µM)78 ± 948%
This compound (5 µM)32 ± 678.7%

Underlying Signaling Pathway: Wnt Signaling

This compound's target, CK1δ/ε, is a key component of the Wnt signaling pathway, which is known to regulate cell migration.[1][12] The canonical Wnt pathway, in particular, influences the expression of genes involved in cell adhesion and motility. Inhibition of CK1δ/ε by this compound is expected to modulate this pathway, leading to a reduction in cell migration.

Wnt Signaling Pathway Diagram:

Wnt_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1 CK1δ/ε CK1->Beta_Catenin phosphorylation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF co-activation Nucleus Nucleus Beta_Catenin->Nucleus translocation MigrationGenes Migration-related Gene Expression TCF_LEF->MigrationGenes This compound This compound This compound->CK1 inhibition

Caption: Simplified Canonical Wnt Signaling Pathway and the inhibitory action of this compound.

Conclusion

This guide outlines two orthogonal assays, the Wound Healing and Transwell Migration assays, to robustly validate the effect of this compound on cell migration. By employing these distinct methodologies, researchers can gain comprehensive insights into the inhibitory potential of this compound on both collective and individual cell movement. The provided protocols and data presentation formats offer a standardized framework for conducting and interpreting these crucial experiments in the context of drug discovery and cancer research.

References

how does MU1742 compare to the chemical probe Jansen CK1δ probe 6204

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Chemical Probes MU1742 and Jansen CK1δ Probe 6204 for Casein Kinase 1 Delta Inhibition

In the landscape of chemical biology and drug discovery, the use of potent and selective chemical probes is paramount for dissecting the roles of specific proteins in cellular processes and for validating them as therapeutic targets. Casein Kinase 1 Delta (CK1δ), a serine/threonine kinase, is implicated in a multitude of cellular functions, including Wnt signaling, circadian rhythms, and cell cycle regulation, making it a protein of significant interest.[1][2] Its dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.[1][2] This guide provides a detailed comparison of two notable chemical probes for CK1δ: this compound and the Jansen CK1δ probe 6204.

Introduction to the Probes

This compound is a potent and selective inhibitor of Casein Kinase 1 alpha (CK1α), CK1δ, and CK1 epsilon (CK1ε).[1] Developed in a collaboration between the Structural Genomics Consortium (SGC) and CasInvent Pharma, it is recognized for its high selectivity and potency in both in vitro and cellular assays, as well as its suitability for in vivo studies due to its oral bioavailability.[1][3] this compound is accompanied by a negative control compound, MU2027, which is structurally similar but inactive, allowing for rigorous assessment of on-target effects.[1]

The Jansen CK1δ probe 6204 (also referred to as JNJ-6204) is a dual chemical probe for CK1δ and CK1ε.[4] It demonstrates high potency for CK1δ and is also suitable for in vivo applications, with evidence of good brain exposure in mice.[4] It is complemented by a negative control, JNJ-0293.[4]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Jansen CK1δ probe 6204, providing a direct comparison of their biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical Potency (IC50)

TargetThis compound IC50 (nM)Jansen CK1δ probe 6204 IC50 (nM)
CK1δ 6.1[5]2.3[4]
CK1ε 27.7[5]137[4]
CK1α 7.2[5]419[4]

Table 2: Cellular Target Engagement and Potency

AssayThis compoundJansen CK1δ probe 6204
NanoBRET (CK1δ, EC50) 47 nM (HEK293 cells)[5]72 nM (BRET whole cell binding assay)[4]
NanoBRET (CK1ε, EC50) 220 nM (HEK293 cells)[5]Not Reported
Functional Cellular Assay Inhibition of DVL3 phosphorylation[3]542 nM (PER2 translocation assay)[4]

Table 3: Kinome Selectivity

ProbeKinome Scan DetailsNotable Off-Targets (<40% residual activity at 1µM)
This compound Profiled against 415 protein kinases at 1 µM.[5]Only CK1 kinases were strongly inhibited.[5]
Jansen CK1δ probe 6204 Profiled against 370 kinases at 1 µM.[4]TNIK (IC50 = 1.6 µM)[4]

Table 4: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundJansen CK1δ probe 6204
Molecular Weight 408.46 g/mol 338.11 g/mol [4]
Formula C22H22F2N6Not explicitly stated in provided results.
In Vivo Suitability Yes, 57% oral bioavailability in mice.[3][5]Yes, tested in mice at 5 mg/kg (p.o.) and 1 mg/kg (i.v.) with good brain exposure.[4]

Signaling Pathway

CK1δ is a crucial regulator of the Wnt signaling pathway, a key pathway involved in embryonic development and adult tissue homeostasis. One of its well-characterized roles is the phosphorylation of Dishevelled (DVL) proteins.[3][6]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DVL Dishevelled (DVL) Frizzled->DVL Recruits LRP5_6 LRP5/6 Co-receptor Axin_APC_GSK3b β-catenin Destruction Complex (Axin, APC, GSK3β) DVL->Axin_APC_GSK3b Inhibits CK1d CK1δ CK1d->DVL Phosphorylates beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin Phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates This compound This compound / Jansen 6204 This compound->CK1d Inhibits

Caption: Wnt signaling pathway illustrating the role of CK1δ.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize and compare kinase inhibitors like this compound and Jansen CK1δ probe 6204.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[7][8]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified CK1δ enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add serial dilutions of the test compound (this compound or Jansen 6204) or DMSO (vehicle control) to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

    • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.[9]

    • Fluorescence-based assays (e.g., TR-FRET): Uses fluorescently labeled antibodies or substrates to detect phosphorylation.[8]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP start->prepare_reagents add_compound Add Serial Dilutions of Inhibitor prepare_reagents->add_compound incubate Incubate at 30°C add_compound->incubate detect_signal Detect Phosphorylation (e.g., Luminescence) incubate->detect_signal analyze_data Calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]

Protocol:

  • Cell Treatment: Treat intact cells with the test compound (this compound or Jansen 6204) or DMSO for a specific duration to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[12]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (CK1δ) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

CETSA_Workflow treat_cells Treat cells with Inhibitor or DMSO heat_challenge Heat cells across a temperature gradient treat_cells->heat_challenge lyse_cells Lyse cells heat_challenge->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge western_blot Analyze soluble fraction by Western Blot for CK1δ centrifuge->western_blot analyze_curve Plot melting curve and analyze thermal shift western_blot->analyze_curve Western_Blot_Workflow treat_and_lyse Treat cells with inhibitor, then lyse quantify_protein Quantify protein concentration treat_and_lyse->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to membrane sds_page->transfer immunoblot Incubate with primary and secondary antibodies transfer->immunoblot detect Detect signal using chemiluminescence immunoblot->detect analyze Quantify band intensities detect->analyze

References

Validating MU1742 Target Engagement: A Biophysical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biophysical methods for validating the target engagement of MU1742, a potent and selective chemical probe for Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Understanding the direct interaction of a small molecule with its intended target is a critical step in drug discovery, providing confidence in cellular and in vivo results. This document outlines the data from various methods, compares this compound with other known CK1δ/ε inhibitors, and provides detailed experimental protocols for key biophysical assays.

Introduction to this compound and its Target

This compound is a chemical probe that exhibits high potency and selectivity for the serine/threonine kinases CK1δ and CK1ε.[1][2] These kinases are key regulators of numerous cellular processes, including Wnt signaling, circadian rhythms, and cell cycle control.[1] Dysregulation of CK1δ/ε activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2] Validating that this compound directly binds to CK1δ and CK1ε within a cellular context is crucial for interpreting experimental results and advancing drug discovery efforts.

Comparative Analysis of CK1δ/ε Inhibitors

Table 1: Biochemical Potency of CK1δ/ε Inhibitors

CompoundTarget(s)IC₅₀ (nM) vs CK1δIC₅₀ (nM) vs CK1εReference
This compound CK1δ/ε 6.1 27.7 [3]
PF-670462CK1δ/ε147.7[3]
SR-3029CK1δ/ε44260

Table 2: Cellular Target Engagement of CK1δ/ε Inhibitors

CompoundTarget(s)AssayEC₅₀ (nM) vs CK1δEC₅₀ (nM) vs CK1εReference
This compound CK1δ/ε NanoBRET 47 220 [3]
PF-670462CK1δ/εPER protein translocationNot Reported290

Biophysical Methods for Target Engagement Validation

Several biophysical techniques can be employed to directly measure the binding of a small molecule to its protein target. These methods are invaluable for confirming on-target activity and elucidating the mechanism of action.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CK1δ) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (K D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. It is a label-free method that provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Thermal Shift Assay (TSA)

TSA, also known as Differential Scanning Fluorimetry (DSF) or Cellular Thermal Shift Assay (CETSA) in a cellular context, measures the change in the thermal stability of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (T m), which is reported as a ΔT m.

Experimental Protocols

Detailed methodologies for the key biophysical experiments are provided below. These are generalized protocols and may require optimization for the specific proteins and compounds being studied.

Surface Plasmon Resonance (SPR) Protocol for Kinase-Inhibitor Interaction
  • Immobilization of Kinase:

    • Recombinant CK1δ or CK1ε is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

    • The kinase is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • The sensor surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The kinase solution is injected over the activated surface until the desired immobilization level is reached.

    • Remaining active esters are deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of concentrations of this compound (or a comparator compound) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the kinase-immobilized surface and a reference flow cell.

    • The association of the compound is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.

    • The sensor surface is regenerated between cycles using a specific regeneration solution if necessary.

  • Data Analysis:

    • The response data is double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Isothermal Titration Calorimetry (ITC) Protocol for Kinase-Inhibitor Interaction
  • Sample Preparation:

    • Recombinant CK1δ or CK1ε and this compound are dialyzed extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.

    • The concentrations of the protein and compound are determined accurately. Typically, the protein concentration in the cell is in the low micromolar range, and the compound concentration in the syringe is 10-20 fold higher.

  • ITC Experiment:

    • The sample cell is filled with the kinase solution, and the injection syringe is filled with the this compound solution.

    • The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

    • A series of small injections (e.g., 2 µL) of the compound are titrated into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution, determined from a control titration of the compound into buffer, is subtracted from the experimental data.

    • The integrated heat changes are plotted against the molar ratio of the ligand to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment:

    • Cells are cultured to an appropriate density and treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating and Lysis:

    • The treated cells are harvested, washed, and resuspended in a buffer.

    • The cell suspension is divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler.

    • The cells are then lysed, for example, by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation and Detection:

    • The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

    • The supernatant containing the soluble protein fraction is collected.

    • The amount of soluble CK1δ or CK1ε in the supernatant at each temperature is quantified by a suitable method, such as Western blotting or ELISA.

  • Data Analysis:

    • For each treatment condition, the amount of soluble protein is plotted against the temperature to generate a melting curve.

    • The melting temperature (T m) is determined for each curve.

    • The change in melting temperature (ΔT m) induced by this compound is calculated by comparing the T m of the treated samples to the vehicle control. An increase in T m indicates target engagement.

Visualizing Target Engagement and Cellular Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

CK1δ/ε Signaling in the Wnt Pathway

Wnt_Signaling cluster_receptor Cell Membrane cluster_destruction_complex β-catenin Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 co-receptor Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin Dvl->Axin inhibits Beta_Catenin β-catenin Axin->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin phosphorylates APC APC APC->Beta_Catenin CK1 CK1δ/ε CK1->Beta_Catenin phosphorylates (priming) Proteasome Proteasome Beta_Catenin->Proteasome degradation Beta_Catenin_nuc β-catenin Beta_Catenin->Beta_Catenin_nuc translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes This compound This compound This compound->CK1 inhibits Beta_Catenin_nuc->TCF_LEF

Caption: Wnt signaling pathway showing the role of CK1δ/ε and the inhibitory action of this compound.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Treat cells with This compound or vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Separate soluble and aggregated proteins (centrifugation) C->D E 5. Quantify soluble CK1δ/ε (e.g., Western Blot) D->E F 6. Plot melting curves and determine ΔTm E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationship of Target Engagement Validation

Target_Validation_Logic cluster_biochemical Biochemical/In Vitro cluster_biophysical Biophysical (Direct Binding) cluster_cellular Cellular Context Biochem Biochemical Assay (IC50) SPR SPR (KD) Biochem->SPR confirms direct interaction ITC ITC (KD, ΔH, ΔS) Biochem->ITC confirms direct interaction TSA TSA (ΔTm) Biochem->TSA confirms direct interaction CETSA CETSA (Cellular ΔTm) SPR->CETSA validates in-cell binding ITC->CETSA validates in-cell binding TSA->CETSA validates in-cell binding NanoBRET NanoBRET (EC50) CETSA->NanoBRET correlates with cellular potency Phenotypic Phenotypic Assay (e.g., Wnt signaling) NanoBRET->Phenotypic links to functional effect

Caption: The logical flow from biochemical activity to cellular functional effects in target validation.

References

MU1742: A Potent and Selective Probe for Casein Kinase 1 (CK1) Delta and Epsilon with a Favorable Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in kinase drug discovery and chemical biology, the selection of highly specific chemical probes is paramount to generating reliable experimental data. MU1742 has emerged as a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two key regulators of diverse cellular processes, including the Wnt signaling pathway. This guide provides a comprehensive comparison of this compound's cross-reactivity profile against a panel of kinases, alongside alternative CK1 inhibitors, supported by detailed experimental protocols and pathway visualizations.

Kinase Selectivity Profile: this compound Demonstrates High Specificity for CK1δ/ε

This compound exhibits exceptional selectivity for CK1δ and CK1ε with nanomolar potency. A comprehensive kinase panel screening reveals minimal off-target activity, establishing it as a superior chemical probe for studying the specific functions of these isoforms. In comparison, other selective CK1 inhibitors, MU1250 and MU1500, display distinct isoform preference, offering researchers a toolkit for dissecting the individual roles of CK1 family members.

Kinase This compound IC50 (nM) MU1250 IC50 (nM) MU1500 IC50 (nM)
CK1δ 6.1[1]3.2>10000
CK1ε 27.7[1]1001200
CK1α1 7.2[1]1300>10000
CK1α1L 520[1]--
p38α (MAPK14)>10000>10000>10000

Table 1: In vitro inhibitory potency of this compound and alternative CK1 inhibitors, MU1250 and MU1500, against various CK1 isoforms and the common off-target kinase p38α. Data for this compound was generated by Reaction Biology.[1]

A broader screening of this compound against a panel of 415 protein kinases at a concentration of 1 µM showed that only CK1 kinases were significantly inhibited, with no off-targets observed below a 40% residual activity threshold.[1] This high degree of selectivity underscores the utility of this compound as a precise tool for investigating CK1δ/ε biology.

Cellular Target Engagement and Potency

The potent in vitro activity of this compound translates to effective target engagement in cellular contexts. NanoBRET assays in HEK293 cells confirmed strong engagement of CK1δ and CK1ε with EC50 values of 47 nM and 220 nM, respectively.[1] Interestingly, the cellular potency against CK1α1 was significantly weaker (EC50 = 3500 nM), highlighting a differential activity profile between biochemical and cellular environments.[1]

Target This compound Cellular EC50 (nM)
CK1δ 47
CK1ε 220
CK1α1 3500

Table 2: Cellular target engagement of this compound in HEK293 cells as determined by NanoBRET assay.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize this compound.

In Vitro Kinase Inhibition Assay (Reaction Biology HotSpot™ Platform)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant Kinase

  • Peptide or Protein Substrate

  • ATP (radiolabeled with ³³P-ATP)

  • Assay Buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)

  • Test Compound (e.g., this compound)

  • P81 Phosphocellulose Paper

  • Phosphoric Acid Wash Buffer

Procedure:

  • Prepare a reaction mixture containing the kinase and its specific substrate in the assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing a trace amount of ³³P-ATP).

  • Incubate the reaction at a controlled temperature for a defined period.

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper with phosphoric acid to remove unincorporated ³³P-ATP.

  • Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement via NanoBRET™ Assay

This assay measures the extent to which a compound binds to its target kinase within living cells.

Materials:

  • HEK293 cells

  • Expression vector for NanoLuc®-kinase fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer

  • Test Compound (e.g., this compound)

  • NanoBRET™ Substrate and Inhibitor

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Seed HEK293 cells in 96-well plates.

  • Transfect the cells with the NanoLuc®-kinase fusion protein expression vector.

  • After 24 hours, prepare a solution of the NanoBRET™ Tracer in Opti-MEM®.

  • Prepare serial dilutions of the test compound in Opti-MEM®.

  • Add the tracer and test compound solutions to the cells.

  • Add the NanoBRET™ Substrate and Inhibitor solution to all wells.

  • Measure the luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader equipped for BRET measurements.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

  • Determine the EC50 value by plotting the NanoBRET™ ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Wnt/β-catenin Signaling Pathway Modulation by CK1δ/ε

CK1δ and CK1ε are key positive regulators of the canonical Wnt/β-catenin signaling pathway. They participate in the phosphorylation of several components of this pathway, including Dishevelled (Dvl) and the co-receptor LRP6, which ultimately leads to the stabilization and nuclear translocation of β-catenin and the activation of Wnt target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP6 LRP6 Co-receptor Wnt->LRP6 Dvl Dishevelled (Dvl) Frizzled->Dvl destruction_complex Destruction Complex Dvl->destruction_complex Inhibition Axin Axin Axin->destruction_complex APC APC APC->destruction_complex GSK3b GSK3β GSK3b->destruction_complex CK1a CK1α CK1a->destruction_complex beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation destruction_complex->beta_catenin Phosphorylation CK1de CK1δ / CK1ε CK1de->LRP6 P CK1de->Dvl P This compound This compound This compound->CK1de Inhibition Target_Genes Wnt Target Genes TCF_LEF->Target_Genes Transcription

Caption: Role of CK1δ/ε in Wnt/β-catenin signaling and its inhibition by this compound.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor like this compound involves a multi-step workflow, from initial high-throughput screening to in-depth cellular analysis.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Kinase Inhibitor Characterization Workflow start Compound Library hts High-Throughput Screening (HTS) (e.g., In Vitro Kinase Assay) start->hts hit_id Hit Identification (Potent Inhibitors) hts->hit_id selectivity Selectivity Profiling (Kinase Panel Screen) hit_id->selectivity lead_selection Lead Candidate Selection (e.g., this compound) selectivity->lead_selection cellular_assays Cellular Assays lead_selection->cellular_assays target_engagement Target Engagement (e.g., NanoBRET) cellular_assays->target_engagement functional_assays Functional Assays (e.g., Western Blot, Reporter Assays) cellular_assays->functional_assays in_vivo In Vivo Studies (PK/PD, Efficacy Models) target_engagement->in_vivo functional_assays->in_vivo

Caption: A typical workflow for the identification and characterization of a selective kinase inhibitor.

References

Illuminating Target Specificity: A Comparative Guide to the CK1δ/ε Chemical Probe MU1742 and its Inactive Analog MU2027

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the on-target activity of a chemical probe is paramount. This guide provides a comprehensive comparison of the potent and selective Casein Kinase 1 (CK1) δ and ε inhibitor, MU1742, with its structurally similar but biologically inactive analog, MU2027. The experimental data herein demonstrates how the use of a well-characterized inactive control is indispensable for confirming that the observed biological effects of this compound are a direct result of its intended target inhibition.

The casein kinase 1 (CK1) family of serine/threonine kinases, comprising six isoforms in humans (α, γ1, γ2, γ3, δ, and ε), are integral regulators of numerous cellular processes, including Wnt, Hedgehog, and Hippo signaling pathways.[1][2] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making these kinases attractive therapeutic targets.[3] this compound has emerged as a potent chemical probe for CK1δ and CK1ε, also inhibiting CK1α at higher concentrations.[3][4] To rigorously validate its specificity, the inactive analog MU2027 was developed.[2][3] This guide presents a comparative analysis of these two molecules, showcasing the data and methodologies used to confirm the on-target action of this compound.

In Vitro Potency and Selectivity: A Tale of Two Molecules

Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against its purified target protein(s). As shown in the table below, this compound demonstrates potent inhibition of CK1δ and CK1ε, with IC50 values in the low nanomolar range. In stark contrast, MU2027 exhibits significantly weaker or no activity against these kinases, establishing its suitability as a negative control.

CompoundTarget KinaseIC50 (nM)
This compound CK1α17.2
CK1δ6.1
CK1ε27.7
MU2027 CK1α>10,000
CK1δ>10,000
CK1ε>10,000
Data sourced from Reaction Biology.[2]

Furthermore, kinome-wide screening of this compound against 415 protein kinases revealed its high selectivity, with strong inhibition observed only for CK1 kinases.[2] This broad selectivity profiling is a critical step in characterizing a chemical probe and minimizing the risk of off-target effects.

Cellular Target Engagement and Pathway Modulation

Moving from a purified protein system to a more complex cellular environment is crucial for validating a probe's utility. The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein within living cells. The data below illustrates the potent cellular target engagement of this compound with CK1δ and CK1ε, while MU2027 shows negligible binding.

CompoundCellular TargetEC50 (nM)
This compound CK1δ47
CK1ε220
CK1α13500
*Data from NanoBRET™ assay in HEK293 cells.[1]

One of the key signaling pathways regulated by CK1 is the Wnt/β-catenin pathway.[5] CK1α, δ, and ε play roles in the phosphorylation-dependent degradation of β-catenin. Inhibition of these kinases is expected to lead to β-catenin stabilization and activation of Wnt signaling, which can be monitored using a TopFlash luciferase reporter assay.[1] Additionally, CK1δ/ε are known to phosphorylate Dishevelled (DVL) proteins, a key event in Wnt signaling.[2]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled Wnt->Fzd DVL DVL Fzd->DVL LRP5_6 LRP5/6 Axin Axin LRP5_6->Axin inhibition TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes GSK3b GSK3b DVL->GSK3b inhibition Beta_Catenin Beta_Catenin Axin->Beta_Catenin GSK3b->Beta_Catenin P CK1 CK1 CK1->DVL P CK1->Beta_Catenin P Beta_Catenin->TCF_LEF Proteasome Proteasome Beta_Catenin->Proteasome Degradation APC APC APC->Beta_Catenin This compound This compound This compound->CK1 inhibition

Experimental evidence confirms that this compound treatment leads to the expected modulation of the Wnt pathway. Western blot analysis shows an effect on DVL3 phosphorylation, and the TopFlash reporter assay demonstrates an increase in luciferase activity, indicative of β-catenin stabilization.[1][2] Crucially, these effects are not observed in cells treated with MU2027, providing strong evidence that the observed pathway modulation is a direct consequence of CK1δ/ε inhibition by this compound.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are essential.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reaction Setup: Kinase reactions are performed in a suitable buffer containing the purified CK1 isoform, a generic substrate (e.g., casein), and ATP.

  • Compound Incubation: A dilution series of this compound or MU2027 is added to the reaction mixture.

  • Initiation and Termination: The reaction is initiated by the addition of ATP and incubated at a controlled temperature. The reaction is then stopped, typically by adding a solution that denatures the kinase.

  • Detection: The amount of phosphorylated substrate is quantified. This is often done using a radioactive ATP isotope (³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate, or by using specific antibodies that recognize the phosphorylated substrate in an ELISA-based format.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement (NanoBRET™ Assay)
  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., CK1δ) fused to a NanoLuc® luciferase.

  • Compound Treatment: The transfected cells are incubated with a dilution series of this compound or MU2027.

  • Tracer Addition: A fluorescent tracer that binds to the active site of the kinase is added to the cells.

  • BRET Measurement: In the presence of the NanoLuc® substrate, energy is transferred from the luciferase to the fluorescent tracer when the tracer is bound to the kinase (Bioluminescence Resonance Energy Transfer). The BRET signal is measured using a plate reader.

  • Data Analysis: The BRET signal decreases as the test compound displaces the fluorescent tracer. The EC50 value, representing the concentration of the compound that displaces 50% of the tracer, is calculated from a dose-response curve.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo Cellular Validation cluster_conclusion Conclusion Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Potency_Selectivity Determine IC50 & Selectivity Biochemical_Assay->Potency_Selectivity MU1742_IV This compound MU1742_IV->Biochemical_Assay MU2027_IV MU2027 MU2027_IV->Biochemical_Assay Specificity_Confirmed Specificity of this compound Confirmed Potency_Selectivity->Specificity_Confirmed Cell_Based_Assay Cell-Based Assay (e.g., NanoBRET, Western Blot) Target_Engagement_Phenotype Confirm Target Engagement & Phenotypic Effect Cell_Based_Assay->Target_Engagement_Phenotype MU1742_IC This compound MU1742_IC->Cell_Based_Assay MU2027_IC MU2027 MU2027_IC->Cell_Based_Assay Target_Engagement_Phenotype->Specificity_Confirmed

Conclusion

The data presented in this guide unequivocally demonstrates the utility of MU2027 as a negative control for this compound. While this compound potently and selectively inhibits CK1δ and CK1ε both in vitro and in cellular contexts, MU2027 is inactive. This differential activity is the cornerstone of rigorous chemical probe validation, allowing researchers to confidently attribute the biological effects of this compound to its on-target inhibition of CK1δ/ε. The use of such well-validated chemical probe sets is essential for the accurate dissection of biological pathways and the successful development of novel therapeutics.

References

Safety Operating Guide

Navigating the Safe Disposal of MU1742: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding MU1742: Properties and Handling

This compound is a chemical probe with excellent kinome-wide selectivity and high potency against CK1δ/ε.[2] It is utilized in both in vitro and in vivo experiments to study the roles of these kinases in various cellular processes, including Wnt, Hedgehog, and Hippo signaling pathways.[1][2] Before proceeding with disposal, it is crucial to understand its physical and chemical properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C22H22F2N6
Molecular Weight 408.46 g/mol [2][3]
Solubility Soluble to 100 mM in DMSO and ethanol[4]
Storage Long-term storage at -20°C is recommended.[2][3] Short-term storage can be at room temperature.[2][3] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Stability Stability has not been formally tested.[2][3]

II. Hazard Assessment and Personal Protective Equipment (PPE)

Given that the full toxicological properties of this compound may not be known, it should be handled as a potentially hazardous substance. The following personal protective equipment should be worn at all times when handling this compound, including during disposal procedures:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is recommended.

III. Proper Disposal Procedures for this compound

The following step-by-step procedures are based on general guidelines for the disposal of hazardous chemical waste and should be followed in the absence of a specific institutional protocol.

A. Waste Segregation: The First Line of Defense

Proper waste segregation is paramount to prevent dangerous chemical reactions and ensure compliant disposal.

  • Dedicated Waste Containers: All waste contaminated with this compound must be collected in designated, clearly labeled, and leak-proof hazardous waste containers.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

B. Disposal of Different Forms of this compound Waste

The disposal method will vary depending on the form of the waste.

1. Unused or Expired Solid this compound:

  • Collect the solid powder in its original container or a securely sealed, labeled hazardous waste container.
  • Do not dispose of solid this compound in the regular trash.

2. Solutions Containing this compound:

  • Collect all aqueous and solvent-based solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
  • Common solvents for this compound include DMSO and ethanol.[4] Ensure the waste container is compatible with these solvents.
  • Do not pour solutions containing this compound down the drain.

3. Contaminated Labware:

  • Items such as pipette tips, tubes, vials, gloves, and bench paper that have come into contact with this compound should be considered hazardous waste.
  • Collect these items in a designated solid hazardous waste container that is clearly labeled.

C. Container Management and Labeling

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Toxic").

  • Secure Closure: Ensure all waste containers are securely closed to prevent spills or leaks.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

D. Final Disposal

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow Local Regulations: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

IV. Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MU1742_Disposal_Workflow This compound Disposal Workflow start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: A flowchart outlining the proper disposal procedures for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their chemical handling practices.

References

Essential Safety and Logistical Information for Handling MU1742

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of any chemical substance is paramount to ensuring a safe laboratory environment. This document provides comprehensive, step-by-step guidance for the safe management of MU1742, a probe for CK1δ and CK1ε protein kinases. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms. As this compound is not considered hazardous, specific quantitative data such as glove breakthrough times are not available. Therefore, the selection of PPE is based on general best practices for handling non-hazardous laboratory chemicals.

Body Part PPE Type Standard Purpose
Eyes Safety glasses with side shields or safety gogglesANSI Z87.1Protects against splashes or airborne particles.
Hands Nitrile glovesASTM D6319Provides a barrier against direct skin contact.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area. A dust mask may be used for handling large quantities of powder to minimize inhalation.

Experimental Protocols: Handling and Disposal of this compound

Adherence to the following procedural steps will ensure the safe handling and disposal of this compound, minimizing exposure and environmental impact.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated laboratory area.

  • For procedures that may generate dust (e.g., weighing powder), it is advisable to work in a chemical fume hood or a ventilated balance enclosure.[2]

  • Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

2. Handling this compound Powder:

  • Don the appropriate PPE as outlined in the table above.

  • Carefully weigh the desired amount of this compound powder on a tared weigh boat or paper.

  • To minimize dust formation, avoid rapid movements and handle the container gently.

  • If preparing a solution, slowly add the powder to the solvent to prevent splashing.

3. Handling this compound Solutions:

  • Wear the recommended PPE.

  • Use a calibrated pipette or other appropriate liquid handling device to transfer the solution.

  • Avoid mouth pipetting.[3]

4. Spill Cleanup:

  • In the event of a spill, alert others in the vicinity.

  • For liquid spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Place the contained spill material into a sealed, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

5. Disposal Plan:

  • Unused this compound: Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations. The overriding principle is that no activity should begin unless a plan for disposal has been formulated.[4]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, deface the label and dispose of the container in the regular trash.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, and pipette tips, should be placed in a sealed bag and disposed of as non-hazardous solid waste.[1]

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

MU1742_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Assess Risks B Select & Don PPE A->B C Prepare Work Area B->C D Weigh/Measure this compound C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Area E->F Experiment Complete S1 Contain Spill E->S1 Spill Occurs G Segregate Waste F->G H Dispose of Waste G->H I Remove & Dispose of PPE H->I J Wash Hands I->J S2 Clean & Decontaminate S1->S2 S3 Dispose of Spill Waste S2->S3 S3->H

Caption: Workflow for the safe handling and disposal of this compound.

References

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